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N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine Documentation Hub

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  • Product: N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine
  • CAS: 884507-18-0

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine: Synthesis, Properties, and Pharmacological Potential

Executive Summary & Chemical Identity N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine (CAS: 884507-18-0) is a highly functionalized heterocyclic compound belonging to the 2,4-diphenylthiazole class[1]. In medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine (CAS: 884507-18-0) is a highly functionalized heterocyclic compound belonging to the 2,4-diphenylthiazole class[1]. In medicinal chemistry, the thiazole core acts as a privileged scaffold, offering robust metabolic stability and favorable binding thermodynamics. The addition of two lipophilic phenyl rings at the C2 and C4 positions allows the molecule to anchor deeply into hydrophobic protein pockets, while the flexible N-methylamine moiety at the C5 position introduces a basic center capable of forming critical hydrogen bonds with target residues.

This whitepaper provides an in-depth analysis of the compound’s physicochemical properties, a modern, self-validating synthetic methodology, and its pharmacological potential.

Quantitative Physicochemical Profile

To facilitate rational drug design and formulation studies, the foundational structural metrics of the compound are summarized below.

PropertyValueStructural Rationale
IUPAC Name 1-(2,4-diphenyl-1,3-thiazol-5-yl)-N-methylmethanamineDefines exact regiochemistry.
CAS Registry Number 884507-18-0Unique identifier for regulatory tracking[1].
Molecular Formula C17H16N2SIndicates a high degree of unsaturation.
Molar Mass 280.39 g/mol Optimal for oral bioavailability (Lipinski's Rule of 5).
Hydrogen Bond Donors 1Provided by the secondary amine (-NH-).
Hydrogen Bond Acceptors 3Thiazole nitrogen, amine nitrogen, and thiazole sulfur.
Rotatable Bonds 4Allows conformational flexibility for target induced-fit.

Mechanistic Synthesis Pathway

The construction of the 2,4-diphenylthiazole core relies on the classical Hantzsch Thiazole Synthesis [2]. However, directly achieving the C5 N-methylamine substitution requires a strategic three-step approach to avoid unwanted side reactions (such as over-alkylation or ring degradation).

The optimal route involves:

  • Hantzsch Cyclization: Condensation of thiobenzamide with 2-bromo-1-phenylpropan-1-one to establish the 5-methyl-2,4-diphenylthiazole core.

  • Radical Bromination: Regioselective functionalization of the C5-methyl group.

  • Nucleophilic Amination: Displacement of the bromide with methylamine.

Synthesis A Thiobenzamide + 2-Bromo-1-phenylpropan-1-one B 5-Methyl-2,4- diphenylthiazole A->B Hantzsch Cyclization (EtOH, Reflux) C 5-(Bromomethyl)- 2,4-diphenylthiazole B->C Radical Bromination (NBS, AIBN, PhCF3) D N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl] -N-methylamine C->D Nucleophilic Substitution (CH3NH2, THF)

Figure 1: Three-step synthetic workflow utilizing radical bromination for C5 functionalization.

Analytical Validation Targets

To ensure a self-validating workflow, each intermediate must be confirmed before proceeding.

StepIntermediate / ProductTarget YieldKey Analytical Marker (1H NMR, CDCl3)
1 5-Methyl-2,4-diphenylthiazole>85%Sharp singlet at ~2.4 ppm (C5-CH3)
2 5-(Bromomethyl)-2,4-diphenylthiazole>70%Deshielded singlet at ~4.6 ppm (C5-CH2-Br)
3 N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine>80%Upfield shift to ~3.9 ppm (C5-CH2-N)

Self-Validating Experimental Protocols

As an application scientist, it is critical to understand the causality behind each reagent choice. The following protocols are designed to maximize yield while providing built-in quality control checkpoints.

Protocol 1: Hantzsch Cyclization to 5-Methyl-2,4-diphenylthiazole
  • Rationale: Ethanol is chosen as the solvent because it perfectly balances the solubility of the polar thiobenzamide and the lipophilic bromoketone, while its boiling point (78°C) provides the ideal thermal energy to drive the cyclization and subsequent aromatization (loss of water)[2].

  • Procedure:

    • Dissolve 10 mmol of thiobenzamide and 10 mmol of 2-bromo-1-phenylpropan-1-one in 30 mL of absolute ethanol.

    • Reflux the mixture under a nitrogen atmosphere for 4 hours.

    • Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). The disappearance of the bromoketone spot confirms reaction completion.

    • Cool to room temperature, neutralize with saturated aqueous NaHCO3 (to remove residual HBr and prevent acid-catalyzed degradation), extract with dichloromethane, and concentrate in vacuo.

Protocol 2: Wohl-Ziegler Radical Bromination
  • Rationale: N-Bromosuccinimide (NBS) provides a low, steady concentration of bromine radicals, preventing electrophilic addition to the phenyl rings. Benzotrifluoride (PhCF3) is utilized as a modern, environmentally benign alternative to toxic carbon tetrachloride (CCl4), maintaining excellent radical stability.

  • Procedure:

    • Dissolve the intermediate from Step 1 (approx. 8 mmol) in 40 mL of PhCF3.

    • Add 8.8 mmol of NBS and 0.4 mmol of Azobisisobutyronitrile (AIBN) as the radical initiator.

    • Reflux at 85°C for 3 hours.

    • Validation Check: Cool the reaction. The succinimide byproduct will float to the surface (unlike in CCl4 where it floats, in PhCF3 it may precipitate differently; filter the solid). Confirm the conversion of the C5-methyl group to a bromomethyl group via 1H NMR (shift from 2.4 ppm to 4.6 ppm).

Protocol 3: Nucleophilic Amination
  • Rationale: The bromomethyl intermediate is highly electrophilic. To prevent over-alkylation (forming a tertiary amine), a large stoichiometric excess of methylamine is used. Tetrahydrofuran (THF) is selected as the solvent to stabilize the transition state of the SN2 substitution.

  • Procedure:

    • Dissolve the bromomethyl intermediate (5 mmol) in 20 mL of anhydrous THF.

    • Dropwise, add a 2.0 M solution of methylamine in THF (25 mmol, 5 eq.) at 0°C to control the exothermic reaction.

    • Stir at room temperature for 12 hours.

    • Validation Check: Quench with water, extract with ethyl acetate, and perform Electrospray Ionization Mass Spectrometry (ESI-MS). The presence of the [M+H]+ peak at m/z 281.1 validates the final structure of N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine.

Pharmacological Landscape & Mechanism of Action

Derivatives of the 2,4-diphenylthiazole class have been extensively screened for their biological activities, most notably as potent anti-inflammatory agents and potential therapeutics for neurodegenerative prion diseases[3].

Anti-Inflammatory Action via COX Inhibition

The structural topology of 2,4-diphenylthiazoles makes them excellent candidates for Cyclooxygenase (COX) enzyme inhibition. The dual phenyl rings mimic the hydrophobic tail of arachidonic acid, allowing the molecule to competitively bind within the COX-2 active site channel. The C5-methylamine group acts as a polar anchor, interacting with the hydrophilic residues at the mouth of the enzyme channel, thereby preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins[3].

Pathway Drug 2,4-Diphenylthiazole Derivative COX2 Cyclooxygenase-2 (COX-2) Drug->COX2 Competitive Inhibition PG Prostaglandins (PGE2) COX2->PG Enzymatic Conversion AA Arachidonic Acid AA->COX2 Substrate Binding Inflammation Inflammation & Pain PG->Inflammation Receptor Activation

Figure 2: Proposed anti-inflammatory signaling mechanism via COX-2 enzymatic inhibition.

Neuroprotective Potential

Recent library screening of aminothiazoles has demonstrated their capacity to clear disease-causing prion proteins (PrP^Sc) in neuroblastoma cells. The lipophilicity of the 2,4-diphenylthiazole scaffold ensures excellent blood-brain barrier (BBB) penetrability, while the amine functionality maintains sufficient aqueous solubility for systemic circulation, making this specific compound a high-value lead for further pharmacokinetic optimization[3].

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Exploratory

Mechanism of action for N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine Abstract The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine is a novel compound built upon this privileged scaffold. While direct mechanistic studies on this specific molecule are not yet available in the public domain, its structural similarity to other biologically active diphenyl-thiazole derivatives suggests significant therapeutic potential. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate and elucidate the in vitro mechanism of action of this compound. We will proceed from broad, high-level screening to specific, target-validating assays, outlining the causal logic behind each experimental choice and providing detailed, field-proven protocols.

Foundational Strategy: From Broad Phenotypic Effects to Specific Molecular Targets

Given the novelty of N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine, our investigation begins with the broadest possible questions and progressively narrows the focus based on empirical data. The core logic is to first determine what the compound does to cells (e.g., does it inhibit proliferation, induce death?) and then to uncover how it achieves this effect at the molecular level.

Based on the extensive literature on related thiazole derivatives, we can formulate several primary hypotheses for its mechanism of action:

  • Hypothesis 1: Inhibition of Pro-Survival Kinases. Many thiazole-containing compounds exhibit anticancer activity by targeting key protein kinases involved in tumor growth and angiogenesis, such as VEGFR-2, EGFR, and CDK2.[2]

  • Hypothesis 2: Induction of Apoptosis. The thiazole moiety is present in compounds known to trigger programmed cell death by modulating the activity of proteins in the Bcl-2 family.[2]

  • Hypothesis 3: Enzyme Inhibition. Thiazole derivatives have been identified as inhibitors of various enzymes, including carbonic anhydrase, urease, α-glucosidase, and cyclooxygenase.[3][4][5]

  • Hypothesis 4: Disruption of Protein Methylation. Certain 2,4-diphenyl-substituted thiazoles have been shown to inhibit Protein Arginine Methyltransferase 1 (PRMT1), a key enzyme in epigenetic regulation and cancer.[6]

Our experimental workflow is designed to systematically test these hypotheses.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Mechanistic Deep Dive A Compound Synthesis & QC B Multi-Cell Line Cytotoxicity Screen (MTT/CTG Assay) A->B C Broad-Spectrum Kinase Panel B->C If cytotoxic D Apoptosis vs. Necrosis Assay (Annexin V / PI) B->D If cytotoxic E Identify Top Kinase Hits C->E F Western Blot for Pathway Phosphorylation (e.g., p-Akt, p-ERK) D->F Correlate Pathway Inhibition with Apoptosis E->F G Cellular Thermal Shift Assay (CETSA) for Target Engagement E->G Confirm Direct Binding I Cell Cycle Analysis (Flow Cytometry) F->I J Gene Expression Analysis (qPCR/RNA-seq) G->J H Enzyme Inhibition Assays (e.g., CA, COX) K Construct Mechanistic Model I->K J->K

Figure 1: A three-phase experimental workflow for elucidating the compound's mechanism of action.

Phase 1: High-Throughput Screening for Biological Activity

The initial phase is designed to rapidly assess the compound's primary biological effect on cancer cells. We prioritize assays that are robust, scalable, and provide clear, actionable data.

In Vitro Cytotoxicity Profiling

Causality: Before investigating a specific mechanism, we must first confirm that the compound has a biological effect at a cellular level and determine its potency. An MTT or CellTiter-Glo (CTG) assay is the industry standard for measuring cell viability and proliferation. By screening against a diverse panel of cancer cell lines (e.g., breast, liver, lung, colon), we can identify sensitive cell lines and calculate the half-maximal inhibitory concentration (IC50), a key measure of potency.[2]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a 2x serial dilution of N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine in culture medium, typically ranging from 100 µM to 1 nM.

  • Incubation: Remove the old medium from the cells and add the compound dilutions. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the IC50 value.

Broad-Spectrum Kinase Inhibition Screening

Causality: Given that many thiazole derivatives are kinase inhibitors, a broad-spectrum kinase panel is the most efficient way to test this hypothesis.[2][7] This cell-free assay screens the compound against hundreds of kinases simultaneously, quickly identifying potential high-affinity targets and providing a "kinase fingerprint" of the molecule.

Experimental Protocol: Kinase Panel Screen (Representative)

  • Assay Principle: This is typically performed as a fee-for-service by specialized vendors (e.g., Eurofins, Reaction Biology). The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase, often using a radiometric (³³P-ATP) or fluorescence-based method.

  • Compound Submission: Provide the compound at a high concentration (e.g., 10 mM in DMSO).

  • Screening: The vendor screens the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against their kinase panel.

  • Data Output: The results are provided as a percentage of inhibition for each kinase. Hits are typically defined as kinases with >50% or >75% inhibition.

Table 1: Hypothetical Initial Screening Data

Assay TypeCell Line / TargetResult (IC50 / % Inhibition)Implication
MTT Cytotoxicity MCF-7 (Breast Cancer)2.5 µMPotent antiproliferative activity
HepG2 (Liver Cancer)7.3 µMModerate antiproliferative activity
A549 (Lung Cancer)> 50 µMLow antiproliferative activity
Kinase Screen (1 µM) VEGFR-285% InhibitionPrimary Hit: Potential anti-angiogenic mechanism
EGFR60% InhibitionSecondary Hit: Potential anti-proliferation mechanism
CDK215% InhibitionUnlikely to be a primary target

Phase 2: Target Validation and Pathway Analysis

Data from Phase 1 allows us to form a more specific, data-driven hypothesis. Assuming our hypothetical data in Table 1, we now hypothesize: "N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine inhibits the proliferation of MCF-7 cells by directly binding to and inhibiting VEGFR-2, leading to the suppression of downstream pro-survival signaling." Phase 2 is designed to test this specific claim.

Confirming Downstream Pathway Inhibition via Western Blot

Causality: If the compound truly inhibits VEGFR-2, we should observe a decrease in the phosphorylation of its key downstream effector proteins, such as Akt and ERK. Western blotting is the gold-standard technique to visualize these changes in protein phosphorylation, thereby linking receptor inhibition to a functional intracellular outcome.

G Compound N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibits PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Proliferation Cell Proliferation & Survival pAkt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Phosphorylation pERK->Proliferation

Figure 2: Hypothesized signaling pathway inhibited by the compound.

Experimental Protocol: Western Blot Analysis

  • Cell Treatment & Lysis: Treat sensitive cells (e.g., MCF-7) with the compound at 1x, 2x, and 5x its IC50 for a short duration (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate overnight at 4°C with primary antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Verifying Direct Target Engagement in Cells

Causality: A Western blot shows the consequence of target inhibition, but it does not prove direct binding. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that confirms target engagement in a physiological context. The principle is that a protein becomes more thermally stable when its ligand (our compound) is bound.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C).

  • Lysis & Centrifugation: Lyse the cells by freeze-thawing. Centrifuge to pellet the aggregated, denatured proteins.

  • Analysis by Western Blot: Analyze the supernatant (containing soluble, stable protein) by Western blot using an antibody against the target protein (VEGFR-2).

  • Interpretation: In vehicle-treated samples, the amount of soluble VEGFR-2 will decrease as the temperature increases. In compound-treated samples, the protein will remain soluble at higher temperatures, causing a "shift" in the melting curve, which confirms direct binding.

Phase 3: Advanced Mechanistic Characterization

With a validated target and pathway, we can now explore the broader cellular consequences.

Cell Cycle Analysis

Causality: Inhibition of proliferative pathways often leads to cell cycle arrest at specific checkpoints. Flow cytometry analysis of DNA content allows us to precisely determine if and where the compound halts cell cycle progression. For instance, inhibition of CDKs often causes G1/S phase arrest.[2]

Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle

  • Cell Treatment: Treat cells with the compound at their IC50 for 24-48 hours.

  • Harvest & Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Flow Cytometry: Analyze the samples on a flow cytometer, exciting at 488 nm and measuring emission at ~610 nm.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo) to model the G1, S, and G2/M phases of the cell cycle and quantify the percentage of cells in each phase.

Apoptosis Induction Assay

Causality: If the compound is cytotoxic, it is crucial to determine the mode of cell death. Annexin V/PI staining distinguishes between early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive). This confirms if the observed cytotoxicity is due to a controlled, programmed cell death pathway, which is often a desirable trait for anticancer agents.[2]

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with the compound at their IC50 for a relevant time period (e.g., 24 hours).

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze immediately on a flow cytometer, detecting FITC (apoptosis) and PI (necrosis) signals.

  • Analysis: Quantify the percentage of cells in each of the four quadrants (live, early apoptotic, late apoptotic, necrotic).

Synthesis and Conclusion

By following this structured, three-phase approach, a researcher can systematically build a comprehensive and defensible model of the in vitro mechanism of action for N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine. The progression from broad phenotypic screening to specific target validation and detailed pathway analysis ensures that each experimental step is justified by prior data. This rigorous methodology not only elucidates the molecular workings of a novel compound but also provides the critical insights necessary for its further development as a potential therapeutic agent.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives. (2026). Chemistry & Biodiversity.
  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2025). ACS Omega.
  • In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. (2024). PMC.
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. (2023). RSC Publishing.
  • Discovery of 2,4-diphenyl-substituted thiazole derivatives as PRMT1 inhibitors and investigation of their anti-cervical cancer effects. (2023). PubMed.
  • Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. (2020). MDPI.
  • Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. (n.d.).
  • N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-Carboxamide as Antitumor Agent. (2025). MDPI.
  • Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. (1991). PubMed.

Sources

Foundational

Pharmacokinetics and pharmacodynamics of 2,4-diphenyl-1,3-thiazole derivatives

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of 2,4-Diphenyl-1,3-Thiazole Derivatives Introduction: The Thiazole Scaffold in Modern Drug Discovery The 1,3-thiazole ring is a privileged five-me...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of 2,4-Diphenyl-1,3-Thiazole Derivatives

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring is a privileged five-membered heterocyclic scaffold containing sulfur and nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a multitude of natural products, such as Vitamin B1 (Thiamine), and a wide array of synthetic drugs.[1] The aromatic nature of the thiazole ring, combined with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it an exceptional pharmacophore for engaging with biological targets.[2] Derivatives of thiazole exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3]

Among the myriad of thiazole-based compounds, the 2,4-diphenyl-1,3-thiazole core represents a particularly fruitful area of research. This guide provides a comprehensive technical overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this specific class of derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, detail self-validating protocols, and ground key claims in authoritative sources, moving from the compound's mechanism of action to its journey through the body.

Part 1: Pharmacodynamics - Unraveling the Mechanism of Action

The biological effects of 2,4-diphenyl-1,3-thiazole derivatives are diverse, stemming from their ability to interact with a range of enzymes and cellular pathways. Understanding these interactions is the primary goal of pharmacodynamic studies.

Anti-Cancer Activity: Targeting Malignant Processes

A significant body of research has focused on the anticancer potential of thiazole derivatives. These compounds have been shown to inhibit tumor growth and metastasis through various mechanisms.[4][5]

1.1.1. Enzyme Inhibition: A Key Anticancer Strategy

  • Protein Arginine Methyltransferase 1 (PRMT1) Inhibition: PRMT1 is an enzyme that plays a crucial role in cancer cell biology by influencing processes like epithelial-mesenchymal transformation (EMT) and resistance to apoptosis.[6] Certain 2,4-diphenyl-substituted thiazole derivatives have been identified as potent inhibitors of PRMT1. Mechanistically, these compounds can induce apoptosis, potentially through the activation of Caspase 9, and inhibit cancer cell migration by suppressing EMT.[6] This targeted inhibition makes PRMT1 an attractive therapeutic target for cancers such as cervical cancer.[6]

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and survival. VEGFR-2 is a key receptor tyrosine kinase in this process. Thiazole derivatives have been developed that demonstrate inhibitory activity against VEGFR-2, thereby blocking a vital pathway for tumor nourishment.[7]

  • Histone Deacetylase (HDAC) Inhibition: 2,5-diphenyl-1,3,4-thiadiazole derivatives, structurally related to the core topic, have shown potent inhibitory activity against HDAC1.[8] These compounds can enhance the acetylation of histone H3 and α-tubulin, leading to antiproliferative effects and the activation of apoptotic pathways in tumor cells.[8]

1.1.2. Induction of Apoptosis and Cell Cycle Arrest

Beyond specific enzyme inhibition, many thiazole derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and halting the cell cycle. For example, compound 4c (a 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one) has been shown to arrest the cell cycle at the G1/S phase and significantly increase the percentage of cells undergoing both early and late apoptosis in MCF-7 breast cancer cells.[7]

Diagram 1: Simplified PRMT1 Signaling Pathway and Inhibition This diagram illustrates the role of PRMT1 in promoting cancer cell survival and migration and how 2,4-diphenyl-thiazole inhibitors can block these processes, leading to apoptosis and inhibition of EMT.

PRMT1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PRMT1 PRMT1 Histones Histone Proteins PRMT1->Histones Methylation Survival Cell Survival PRMT1->Survival Promotes Transcription Gene Transcription (e.g., EMT factors) Histones->Transcription EMT Epithelial-Mesenchymal Transition (EMT) Transcription->EMT Apoptosis_Proteins Pro-Apoptotic Proteins (e.g., Caspase 9) Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Inhibitor 2,4-Diphenyl-Thiazole Derivative (ZJG51) Inhibitor->PRMT1 Inhibits Inhibitor->Apoptosis Induces Migration Cell Migration & Invasion EMT->Migration Survival->Apoptosis Inhibits

Caption: PRMT1 inhibition by a thiazole derivative blocks pro-survival pathways.

Anti-inflammatory Activity

Inflammation is a key pathological feature of many diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting cyclooxygenase (COX) enzymes.[1] Several 2,4-disubstituted thiazole derivatives have demonstrated significant anti-inflammatory activity, with some showing efficacy comparable to or better than the standard drug diclofenac sodium in in vitro protein denaturation assays.[1][9] The mechanism is often attributed to the inhibition of inflammatory mediators like prostaglandins, likely via COX inhibition.[1][10] Analogue-based design has successfully been used to develop novel 4-benzyl-1,3-thiazole derivatives as dual COX/LOX inhibitors.[10]

Antifungal Properties

The rise of drug-resistant fungal infections necessitates the development of new antifungal agents. Thiazole derivatives have emerged as promising candidates.[11]

  • Mechanism of Action: A primary target for many antifungal drugs is the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[11][12] Molecular docking studies suggest that 2,4-disubstituted thiazole derivatives can act as non-competitive inhibitors of Candida albicans CYP51, interfering with substrate access to the catalytic site and disrupting membrane integrity.[12]

Part 2: Pharmacokinetics - The Journey of a Molecule in the Body

Pharmacokinetics (PK) describes how the body absorbs, distributes, metabolizes, and excretes (ADME) a drug. A compound's therapeutic success is critically dependent on having a favorable PK profile.

Absorption and Permeability

For oral administration, a drug must be absorbed from the gastrointestinal tract into the bloodstream. This process is governed by its solubility and permeability across the intestinal wall.

  • P-glycoprotein (P-gp) Efflux: A major challenge in drug absorption and brain penetration is the action of efflux transporters like P-glycoprotein (P-gp, also known as MDR1), which actively pump drugs out of cells.[13][14] P-gp is highly expressed in the intestine and at the blood-brain barrier, restricting the entry of its substrates.[13] Therefore, determining if a new chemical entity is a P-gp substrate is a critical step in early drug discovery.

Experimental Protocol: MDR1-MDCK Bidirectional Permeability Assay

The Madin-Darby Canine Kidney (MDCK) cell line, transfected with the human MDR1 gene (MDR1-MDCK), is a widely used in vitro model to assess intestinal permeability and identify P-gp substrates.[14][15] These cells form a polarized monolayer with tight junctions, mimicking biological barriers.[16]

Methodology:

  • Cell Culture: MDR1-MDCK cells are seeded onto semi-permeable filter supports in a transwell plate system and cultured for 4-5 days to form a confluent, polarized monolayer.[17]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value indicates the formation of robust tight junctions.[15]

  • Compound Application (Bidirectional Transport):

    • Apical to Basolateral (A→B) Transport: The test compound (e.g., at 10 µM) is added to the apical (upper) chamber.[15]

    • Basolateral to Apical (B→A) Transport: In a separate set of wells, the test compound is added to the basolateral (lower) chamber.

  • Incubation: The plate is incubated at 37°C with 5% CO₂ for a defined period (e.g., 60-90 minutes).[14][17]

  • Sample Collection & Analysis: At the end of the incubation, samples are collected from both the donor and receiver chambers. The concentration of the test compound in each sample is quantified using LC-MS/MS.[14][16]

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both directions using the formula: Papp = (dQ/dt) × (1 / (A × C₀)) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.[14]

    • The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B) .[17]

Interpretation: An efflux ratio greater than 2.0 suggests that the compound is a substrate for an efflux transporter, likely P-gp.[17] This indicates that its absorption and/or brain penetration may be limited in vivo.

Diagram 2: MDR1-MDCK Assay Workflow This diagram outlines the key steps in performing a bidirectional permeability assay to determine if a compound is a P-gp substrate.

MDCK_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Seed Seed MDR1-MDCK cells on transwell inserts Culture Culture for 4-5 days to form monolayer Seed->Culture TEER Verify monolayer integrity (TEER measurement) Culture->TEER Transport_AB A to B Transport: Add compound to Apical side TEER->Transport_AB Transport_BA B to A Transport: Add compound to Basolateral side TEER->Transport_BA Incubate Incubate at 37°C (60-90 min) Transport_AB->Incubate Transport_BA->Incubate Collect Collect samples from Donor & Receiver chambers Incubate->Collect LCMS Quantify compound by LC-MS/MS Collect->LCMS Calculate Calculate Papp (A->B, B->A) and Efflux Ratio LCMS->Calculate

Caption: Workflow for assessing compound permeability and efflux using MDR1-MDCK cells.

Distribution

Once in the bloodstream, a drug distributes throughout the body. The extent of distribution is influenced by its binding to plasma proteins, primarily albumin.

  • Plasma Protein Binding (PPB): Only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect.[12] High PPB can lead to a lower free drug concentration, potentially reducing efficacy, but can also prolong the drug's half-life.[12] Bovine Serum Albumin (BSA) is often used as a model for human serum albumin (HSA) due to its high homology.[12]

Experimental Protocol: Equilibrium Dialysis for PPB

Equilibrium dialysis is the gold standard method for determining the percentage of a compound bound to plasma proteins.

Methodology:

  • Device Setup: A dialysis device consisting of two chambers separated by a semi-permeable membrane (with a molecular weight cut-off that retains proteins but allows the small molecule drug to pass) is used.

  • Chamber Loading: One chamber is loaded with plasma (or a BSA solution), and the other is loaded with a protein-free buffer. The test compound is added to the plasma-containing chamber.

  • Equilibration: The device is sealed and incubated (e.g., at 37°C) on a shaker for a sufficient time (typically 4-24 hours) to allow the free drug to reach equilibrium across the membrane.

  • Sampling and Analysis: After incubation, samples are taken from both the plasma chamber and the buffer chamber. The total concentration in the plasma chamber (C_total) and the free concentration in the buffer chamber (C_free) are measured by LC-MS/MS.

  • Calculation:

    • Fraction unbound (fu) = C_free / C_total

    • Percent Bound (%) = (1 - fu) × 100

Table 1: Sample Plasma Protein Binding Data

Compound IDPlasma Source% Protein Binding
Thiazole-AHuman98.5%
Thiazole-BHuman75.2%
Thiazole-CRat99.1%
WarfarinHuman>99% (Control)
Metabolism

Metabolism, or biotransformation, is the process by which the body chemically modifies drugs, primarily in the liver. This process is essential for detoxification and excretion but can also lead to the formation of active or toxic metabolites.

  • Cytochrome P450 (CYP) Enzymes: The CYP450 superfamily of enzymes is responsible for the metabolism of a vast number of drugs.[18][19] For thiazole-containing compounds, CYPs can catalyze oxidations at several positions on the heterocyclic ring.[18][20]

  • Reactive Metabolite Formation: A key concern with the thiazole scaffold is its potential to be metabolized into reactive metabolites (RMs).[20] Quantum chemical studies have shown that CYP-mediated oxidation can lead to the formation of electrophilic intermediates like thiazole epoxides or S-oxides.[18][20] These RMs can covalently bind to cellular macromolecules like proteins, which can lead to idiosyncratic adverse drug reactions and toxicity.[18] Designing derivatives that block these metabolic "hot spots" is a critical strategy in medicinal chemistry.

Diagram 3: Key Metabolic Pathways of the Thiazole Ring This diagram shows the primary oxidative metabolic pathways for a thiazole ring, catalyzed by Cytochrome P450 enzymes, which can lead to the formation of potentially reactive metabolites.

Thiazole_Metabolism cluster_toxicity Toxicological Outcome Parent Thiazole Derivative CYP450 Cytochrome P450 (e.g., CYP3A4, 2E1) Parent->CYP450 Epoxide Thiazole Epoxide (Reactive Metabolite) CYP450->Epoxide Epoxidation (C=C) S_Oxide Thiazole S-Oxide (Reactive Metabolite) CYP450->S_Oxide S-Oxidation N_Oxide Thiazole N-Oxide CYP450->N_Oxide N-Oxidation Covalent_Binding Covalent Binding to Proteins Epoxide->Covalent_Binding S_Oxide->Covalent_Binding Toxicity Cellular Toxicity Covalent_Binding->Toxicity

Caption: CYP450-mediated metabolism of the thiazole ring leading to reactive species.

Safety Pharmacology: Assessing Cardiotoxicity

A critical safety hurdle in drug development is the potential for a compound to cause cardiac arrhythmias. Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening arrhythmia called Torsades de Pointes.[21][22]

Experimental Protocol: hERG Inhibition by Whole-Cell Patch Clamp

This electrophysiological technique directly measures the flow of ions through hERG channels expressed in a cell line (e.g., HEK-293) and is the definitive assay for assessing hERG liability.

Methodology:

  • Cell Preparation: HEK-293 cells stably expressing the hERG channel are cultured and prepared for electrophysiological recording.

  • Patch-Clamp Recording: A single cell is targeted with a glass micropipette to form a high-resistance "gigaseal". The cell membrane within the pipette is ruptured to achieve the "whole-cell" configuration, allowing control of the membrane voltage and measurement of the resulting current.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit the characteristic hERG current (I_hERG). This typically involves a depolarizing step to open the channels, followed by a repolarizing step where a large "tail current" is measured.

  • Control Measurement: The hERG current is recorded under control (vehicle) conditions.

  • Compound Application: The test compound is perfused over the cell at various concentrations.

  • Effect Measurement: The hERG current is recorded again in the presence of the compound. The percentage of current inhibition is calculated for each concentration.

  • Data Analysis: The concentration-response data are fitted to a Hill equation to determine the IC₅₀ value, which is the concentration required to inhibit 50% of the hERG current.[22]

Interpretation: A low IC₅₀ value (typically in the low micromolar or nanomolar range) indicates potent hERG inhibition and raises a significant safety concern for cardiotoxicity.[23]

Conclusion and Future Directions

The 2,4-diphenyl-1,3-thiazole scaffold is a versatile and powerful platform for the development of novel therapeutics targeting a wide range of diseases, from cancer to inflammatory and infectious diseases. This guide has outlined the key pharmacodynamic mechanisms and the critical pharmacokinetic and safety properties that must be evaluated.

The causality behind experimental choices is clear: PD assays identify a compound's potential therapeutic value, while PK and safety assays determine its viability as a drug. The protocols described—from MDR1-MDCK for absorption to patch-clamp for cardiotoxicity—form a self-validating system, where each step provides essential data to inform the next stage of development.

Future research should focus on structure-based design to enhance potency against specific targets while mitigating off-target effects and metabolic liabilities. For instance, modifying the phenyl ring substituents could block sites of CYP-mediated metabolism to prevent reactive metabolite formation, or it could reduce affinity for the hERG channel, thereby engineering safer drug candidates. By integrating these PK/PD principles early in the discovery process, researchers can more efficiently translate the promise of the thiazole scaffold into clinically successful medicines.

References

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Exploratory

Preliminary Toxicity Screening of N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine: A Technical Guide

Executive Summary & Rationale The compound N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine represents a highly functionalized synthetic building block featuring a 2,4-diphenyl-1,3-thiazole core coupled with a bas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The compound N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine represents a highly functionalized synthetic building block featuring a 2,4-diphenyl-1,3-thiazole core coupled with a basic secondary amine[1]. While thiazole derivatives are foundational scaffolds in medicinal chemistry—exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties[2]—their progression into lead candidates is frequently derailed by predictable toxicological liabilities.

As a Senior Application Scientist, my approach to preliminary toxicity screening is not merely to check regulatory boxes, but to interrogate the molecule's structural vulnerabilities. For this specific compound, the juxtaposition of a lipophilic, electron-rich thiazole ring and a basic amine creates two distinct mechanistic liabilities: cytochrome P450 (CYP)-mediated bioactivation and hERG potassium channel blockade . This guide outlines a self-validating, tiered screening architecture designed to expose these liabilities early in the drug discovery pipeline.

Mechanistic Toxicology: Structural Liabilities & Causality

Before initiating empirical assays, we must establish the theoretical toxicophores of the molecule to design assays that actively challenge these weaknesses.

CYP450-Mediated Epoxidation (Hepatotoxicity)

Thiazole rings are highly susceptible to oxidative metabolism by hepatic enzymes, particularly CYP3A4 and CYP2E1. Quantum chemical studies demonstrate that the energy barrier for the epoxidation of the thiazole ring (approx. 13.63 kcal/mol) is significantly lower than competing pathways like S-oxidation or N-oxidation[3][4]. This epoxidation generates highly electrophilic reactive metabolites (RMs). If not rapidly detoxified by glutathione (GSH), these epoxides covalently bind to nucleophilic amino acids on cellular proteins, triggering idiosyncratic hepatotoxicity[3][5].

The Basic Amine & hERG Liability (Cardiotoxicity)

The N-methylamine moiety is a basic secondary amine with a predicted pKa > 9, meaning it will be predominantly protonated at physiological pH. The combination of a protonated basic amine and the highly lipophilic, polyaromatic 2,4-diphenyl system perfectly aligns with the classic pharmacophore for human ether-à-go-go-related gene (hERG) potassium channel inhibitors[6][7]. Protonated amines engage in strong π -cation interactions with aromatic residues (e.g., Tyr652, Phe656) within the hERG channel cavity, leading to channel blockade, delayed ventricular repolarization, and potentially fatal Torsades de Pointes (drug-induced long QT syndrome)[7][8].

Tiered Screening Architecture

To systematically evaluate these liabilities, we employ a three-tiered screening cascade.

ToxicityWorkflow Start Compound: N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine Tier1 Tier 1: Hepatotoxicity (HepG2 + HLMs MTT Assay) Start->Tier1 Tier2 Tier 2: Genotoxicity (Miniaturized Ames Test) Tier1->Tier2 IC50 > 50 µM Fail Lead Optimization / Structural Modification Tier1->Fail Toxic (IC50 < 10 µM) Tier3 Tier 3: Cardiotoxicity (hERG Patch-Clamp) Tier2->Tier3 Negative Tier2->Fail Mutagenic Decision Go/No-Go Decision Matrix Tier3->Decision IC50 > 30 µM Tier3->Fail hERG Blocker (< 1 µM)

Caption: Workflow for the tiered preliminary toxicity screening of the thiazole derivative.

Experimental Protocols & Methodologies

Tier 1: CYP-Dependent Hepatotoxicity (MTT Assay)

Standard immortalized cell lines (like HepG2) often lose their basal CYP450 expression. Testing the compound on HepG2 alone might yield a false negative if the toxicity is driven by the epoxide metabolite rather than the parent compound. Therefore, this protocol forces metabolic activation using Human Liver Microsomes (HLMs)[9].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells into 96-well plates at 1×104 cells/well in RPMI 1640 media supplemented with 10% FCS. Incubate overnight at 37°C, 5% CO 2​ [2].

  • Metabolic Activation Mix: Prepare a reaction mixture containing 1 mg/mL HLMs and 1 mM NADPH (cofactor) in phosphate buffer (pH 7.4)[5].

  • Compound Treatment: Dissolve the thiazole compound in DMSO (final DMSO concentration < 0.5%). Perform a 10-point serial dilution (0.1 µM to 100 µM). Co-incubate the cells with the compound and the HLM/NADPH mix for 24 hours[9].

  • Viability Readout: Remove media, wash with PBS, and add 100 µL of MTT solution (0.5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization & Detection: Discard the MTT solution, add 100 µL of DMSO to dissolve the formazan crystals, and measure absorbance at 570 nm using a microplate reader[2].

MetabolicPathway Parent Thiazole Scaffold (Parent Compound) CYP CYP3A4 / CYP2E1 Oxidation Parent->CYP Epoxide Reactive Epoxide Intermediate CYP->Epoxide Epoxidation GSH GSH Conjugation (Detoxification) Epoxide->GSH + Glutathione Protein Covalent Binding (Hepatotoxicity) Epoxide->Protein GSH Depletion

Caption: CYP450-mediated metabolic activation pathway of the thiazole scaffold.

Tier 2: Genotoxicity (Miniaturized Ames Fluctuation Test)

To ensure the electrophilic epoxide does not intercalate or react with DNA, a miniaturized Ames test is utilized.

  • Bacterial Strains: Use Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Exposure: Expose bacteria to the compound (up to 500 µg/mL) in 384-well plates, both in the presence and absence of S9 liver fraction (for metabolic activation).

  • Readout: Measure the pH drop caused by bacterial growth (revertants) using a bromocresol purple indicator. A statistically significant increase in revertant wells indicates mutagenicity.

Tier 3: Functional hERG Blockade (Automated Patch-Clamp)

While radioligand binding assays (RBAs) are high-throughput, they often overestimate the hERG liability of basic amines. Functional electrophysiology via automated patch-clamp provides the definitive physiological ground truth[10].

Step-by-Step Methodology:

  • Cell Preparation: Utilize HEK293 cells stably overexpressing the hERG K + channel[10].

  • Electrophysiology Setup: Establish a whole-cell configuration using an automated patch-clamp platform (e.g., QPatch).

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Perfuse the compound extracellularly at varying concentrations (0.01 µM to 30 µM).

  • Quantification: Calculate the fractional block of the peak tail current relative to the vehicle control. Generate an IC 50​ curve.

Data Synthesis & Decision Matrix

To translate raw assay data into actionable drug discovery decisions, we utilize strict quantitative thresholds. If N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine fails these criteria, structural modifications—such as attenuating the pKa of the amine by converting it to a hydroxylamine isostere[11], or blocking the C5 position of the thiazole to prevent epoxidation—must be undertaken.

Assay CategoryTarget / Endpoint"Go" Threshold (Favorable)"No-Go" Threshold (Toxic)Mechanistic Implication
Cytotoxicity HepG2 Viability (MTT)IC 50​ > 50 µMIC 50​ < 10 µMGeneral cellular necrosis/apoptosis.
Hepatotoxicity HepG2 + HLMs ViabilityIC 50​ shift < 2-foldIC 50​ shift > 5-foldSevere CYP450-mediated bioactivation.
Genotoxicity Ames Fluctuation TestNegative (All strains)Positive (+/- S9 fraction)DNA damage / Mutagenicity.
Cardiotoxicity hERG Patch-ClampIC 50​ > 30 µMIC 50​ < 1 µMHigh risk of QT prolongation / Arrhythmia.

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  • Endocyclic Trisubstituted Hydroxylamine Isosteres of Basic Amines for ADME Modulation and Reduction of hERG Activity.ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLPQzJgGISTPYop2bbN3Mtrnncl3uGX5USJ2YVrhu-JbFiszb51CQ29j8ig1NGU0ZorjkI7JFQsdzs2RqeOW-yRnK8kGqzuEJeUDNoDpNsZzNBCKAp9Yq82lCUVNMqh1UfjsT7jT3wIBth3JSji7CCKiw=]
  • Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts and reduction of metabolic activation.PubMed (NIH). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5-1gzbsG0gXZuikRFyFIr3F1I1C5vOVu46q2GT6bHbriXOR6_viifeaVBmZUeoUOclhAuppFLgZA8VfsXtn8giS5yI-3SrDupKtYomEEXegjGncjZ4Lo1y8DiPavSkVbx-pq0]
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Foundational

A Comprehensive Technical Guide to Molecular Docking Studies of N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine

This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and applications of molecular docking, using the novel compound N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine as...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and applications of molecular docking, using the novel compound N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine as a central case study. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development who possess a foundational understanding of computational chemistry and structural biology.

Introduction: The Thiazole Scaffold in Drug Discovery

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. These activities include antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The versatility of the thiazole nucleus allows for diverse substitutions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects. The title compound, N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine, with its diphenyl substitutions, presents an intriguing candidate for computational investigation to elucidate its potential biological targets and binding modes.

Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or nucleic acid (receptor). This method is instrumental in modern drug discovery for hit identification, lead optimization, and understanding drug-receptor interactions at a molecular level.

Part 1: Theoretical Foundations of Molecular Docking

At its core, molecular docking simulates the binding process between a ligand and a receptor. This simulation is governed by two key components: a search algorithm and a scoring function .

  • Search Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand within the receptor's binding site. They generate a multitude of possible binding poses. Common search algorithms include:

    • Systematic or Grid-based searches: Exhaustively explore the binding site on a grid.

    • Stochastic methods: Employ random changes to the ligand's position, orientation, and conformation. Examples include Monte Carlo and genetic algorithms.

    • Molecular Dynamics (MD) based methods: Simulate the dynamic interactions between the ligand and receptor over time.[1]

  • Scoring Functions: Once a set of poses is generated, a scoring function is used to estimate the binding affinity for each pose. The goal is to identify the pose with the most favorable (lowest) binding energy. Scoring functions can be broadly categorized as:

    • Force-field based: Calculate the binding energy based on classical mechanics principles, considering van der Waals forces, electrostatic interactions, and bond energies.

    • Empirical: Use a set of weighted energy terms to approximate the binding free energy.

    • Knowledge-based: Derive statistical potentials from known protein-ligand complexes in structural databases.

The choice of both the search algorithm and the scoring function is critical and depends on the specific biological system and the computational resources available.

Part 2: A Step-by-Step Workflow for Docking N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine

This section outlines a detailed, field-proven protocol for conducting a molecular docking study of our lead compound. For this illustrative study, we will target the enzyme DNA Gyrase B from Staphylococcus aureus, a well-established target for antibacterial agents and a protein against which other thiazole derivatives have been tested.[2]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine) grid_gen Grid Box Generation ligand_prep->grid_gen 3D Coordinates protein_prep Protein Preparation (S. aureus DNA Gyrase B) protein_prep->grid_gen Binding Site Definition docking_run Running Docking Algorithm grid_gen->docking_run Search Space pose_analysis Pose Analysis & Scoring docking_run->pose_analysis Docked Poses interaction_analysis Interaction Analysis (Hydrogen Bonds, Pi-stacking, etc.) pose_analysis->interaction_analysis Best Scoring Pose adme_tox In Silico ADME/Tox Prediction interaction_analysis->adme_tox Validated Binding Mode

Caption: A typical workflow for a molecular docking study.

Step 1: Ligand Preparation

The accuracy of a docking study begins with a high-quality 3D structure of the ligand.

Protocol:

  • 2D Structure Generation: Draw the 2D structure of N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine using a chemical drawing tool such as ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D structure to a 3D conformation. Most molecular modeling software can perform this conversion.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a stable, low-energy conformation. This step is crucial as it removes steric clashes and results in a more realistic ligand geometry.

  • Charge Assignment: Assign partial atomic charges. The Gasteiger-Marsili method is a commonly used and effective approach for this.

  • Torsional Degrees of Freedom: Define the rotatable bonds in the ligand. This allows the docking algorithm to explore different conformations of the ligand during the simulation.

  • File Format Conversion: Save the prepared ligand structure in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).

Step 2: Protein Preparation

The quality of the receptor structure is equally critical for a successful docking study.

Protocol:

  • Protein Structure Retrieval: Download the 3D crystal structure of S. aureus DNA Gyrase B from the Protein Data Bank (PDB). For this example, we will use PDB ID: 2XCT.

  • Initial Cleaning: The downloaded PDB file often contains non-essential molecules such as water, co-factors, and co-crystallized ligands. Remove these from the protein structure. The presence of water molecules in the binding site can sometimes be important for mediating protein-ligand interactions, but for a standard docking protocol, they are typically removed.

  • Protonation: Add hydrogen atoms to the protein, as they are usually not resolved in X-ray crystal structures. The protonation state of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) at a physiological pH (typically 7.4) should be correctly assigned.

  • Charge and Atom Type Assignment: Assign partial charges and atom types to the protein atoms using a force field like AMBER or CHARMM.

  • File Format Conversion: Save the prepared protein structure in the appropriate format for the docking software.

Step 3: Docking Simulation

With the prepared ligand and protein, the docking simulation can be performed. We will use AutoDock Vina, a widely used and validated open-source docking program.

Protocol:

  • Grid Box Definition: Define a 3D grid box that encompasses the active site of the protein. The size and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket. The location of the active site can be determined from the co-crystallized ligand in the original PDB file or from published literature.

  • Configuration File: Create a configuration file that specifies the paths to the prepared ligand and protein files, the coordinates of the grid box, and other docking parameters such as the exhaustiveness of the search.

  • Running the Docking: Execute the docking run using the command-line interface of AutoDock Vina. The software will perform the conformational search and scoring, outputting a set of predicted binding poses and their corresponding binding affinities.

Step 4: Analysis of Results

The output of a docking simulation requires careful analysis to derive meaningful insights.

Protocol:

  • Binding Affinity Analysis: The primary quantitative output is the binding affinity, typically reported in kcal/mol. A more negative value indicates a stronger predicted binding. The top-ranked pose (lowest binding energy) is usually considered the most likely binding mode.

  • Pose Visualization and Interaction Analysis: The predicted binding poses should be visualized using molecular graphics software such as PyMOL or Discovery Studio. Analyze the interactions between the ligand and the protein residues in the binding site. Key interactions to look for include:

    • Hydrogen bonds: Crucial for specificity and affinity.

    • Hydrophobic interactions: Important for the overall stability of the complex.

    • Pi-stacking and Pi-cation interactions: Often observed with aromatic rings, such as the phenyl groups in our ligand.

    • Salt bridges: Electrostatic interactions between charged residues.

  • Comparison with Known Binders: If available, compare the predicted binding mode with the binding mode of known inhibitors of the target protein. This can help to validate the docking protocol and provide confidence in the results.

Part 3: Data Presentation and Interpretation

A well-structured presentation of the docking results is essential for clear communication and interpretation.

Table 1: Predicted Binding Affinities and Interactions of N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine with S. aureus DNA Gyrase B (PDB: 2XCT)
Binding Pose RankBinding Affinity (kcal/mol)Interacting ResiduesInteraction Type
1-9.2ASP79, GLY77Hydrogen Bond
ILE84, PRO85Hydrophobic
PHE104Pi-Pi Stacking
2-8.8ASP79, THR165Hydrogen Bond
ILE84, ALA52Hydrophobic
3-8.5GLU50, GLY77Hydrogen Bond
VAL120, ILE84Hydrophobic

Note: The data in this table is illustrative and represents a hypothetical outcome of a docking study.

Visualization of the Binding Mode

A 3D representation of the top-ranked binding pose of N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine within the active site of DNA Gyrase B would be generated here, highlighting the key interactions listed in Table 1.

In Silico ADME/Tox Prediction

To further evaluate the drug-like properties of the compound, in silico Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity predictions are often performed. This can be done using various online tools and software packages. Properties such as Lipinski's rule of five, aqueous solubility, blood-brain barrier permeability, and potential for hepatotoxicity are assessed.

Conclusion and Future Directions

This guide has outlined a comprehensive workflow for conducting a molecular docking study, using N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine as a case study. The hypothetical results suggest that this compound may exhibit inhibitory activity against S. aureus DNA Gyrase B, warranting further investigation.

It is crucial to remember that molecular docking is a computational prediction tool. The results should be interpreted with caution and ideally validated through experimental techniques such as in vitro enzyme assays and structural biology methods like X-ray crystallography or NMR spectroscopy.

The insights gained from such studies are invaluable for guiding the rational design and optimization of new therapeutic agents. The continued development of more accurate and efficient docking algorithms and scoring functions will further enhance the power of this indispensable tool in drug discovery.

References

  • Synthesis, Biological and Molecular Docking Studies of Thiazole-Thiadiazole derivatives as potential Anti-Tuberculosis Agents. Chem Biodivers. 2024 Jun;21(6):e202400496. [Link]

  • Synthesis and Molecular Docking Study of Some New Thiazole-coumarin Molecular Hybrids as Antibacterial Agents. Current Organic Synthesis. 2024 Sep;21(6):810-821. [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. 2022 Sep;7(37):33017-33031. [Link]

  • Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry. 2020;36(3):473-481. [Link]

  • Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. International Journal of Pharmaceutical Quality Assurance. 2024;15(4):2356-63. [Link]

  • N-[(2,4-DIPHENYL-1,3-THIAZOL-5-YL)METHYL]-N-METHYLAMINE — Chemical Substance Information. NextSDS.[Link]

  • Hybrid phenylthiazole and 1,3,5-triazine target cytosolic leucyl-tRNA synthetase for antifungal action as revealed by molecular docking studies. Bioinformation. 2013;9(1):18-22. [Link]

  • Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate. ResearchGate. 2016 Mar. [Link]

  • (2,4-DIPHENYL-1,3-THIAZOL-5-YL)METHYLAMINE HYDROCHLORIDE. LookChem.[Link]

  • N -((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)aniline. ScienceDirect. 2025 Sep. [Link]

  • Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. MDPI. 2024 Aug. [Link]

  • Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. ResearchGate. 2025 Aug. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. MDPI. 2013 Dec. [Link]

  • Synthesis, Molecular Docking Studies and Antifungal Activity Evaluation of New Thiazolyl-methylen-1,3,4-oxadiazolines as Potential Lanosterol 14α-demethylase Inhibitors. ResearchGate. 2019 Nov. [Link]

  • Molecular Docking and ADME Profiling of 5-(Substituted Benzylidene)-2- (Arylamino)-1,3-Thiazol-4(5H) -Ones as Potential Anticancer Agents. Texila International Journal of Basic and Applied Science. 2025 Mar. [Link]

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Exploratory

Engineering Central Nervous System Penetrance: A Technical Guide to the Blood-Brain Barrier Permeability of Diphenylthiazole Derivatives

Executive Summary Diphenylthiazole derivatives have emerged as highly privileged scaffolds in central nervous system (CNS) drug discovery. Their unique structural topology has demonstrated potent efficacy across a variet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diphenylthiazole derivatives have emerged as highly privileged scaffolds in central nervous system (CNS) drug discovery. Their unique structural topology has demonstrated potent efficacy across a variety of neuro-indications, functioning as anti-prion agents[1], phosphodiesterase 10A (PDE10A) inhibitors for schizophrenia[2], acetylcholinesterase (AChE) inhibitors for Alzheimer's disease[3], and α -synuclein PET imaging tracers[4].

However, translating the in vitro potency of these molecules into in vivo efficacy hinges on a critical pharmacokinetic bottleneck: blood-brain barrier (BBB) permeability. As a Senior Application Scientist, I have observed that many promising diphenylthiazole leads fail in late-stage preclinical development due to unrecognized active efflux liabilities or poor free-drug brain exposure. This whitepaper provides a comprehensive, mechanistically grounded guide to evaluating, optimizing, and validating the BBB penetrance of diphenylthiazole derivatives using self-validating experimental workflows.

Mechanistic Determinants of BBB Permeation

The BBB is a formidable dynamic interface composed of brain microvascular endothelial cells (BMECs) characterized by tight junctions and a high density of active efflux transporters, notably P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).

For diphenylthiazoles, achieving optimal brain exposure requires navigating the "lipophilicity-efflux paradox." The highly lipophilic nature of the diphenylthiazole core facilitates rapid passive transcellular diffusion, but this same lipophilicity, when combined with hydrogen bond donors (HBDs), significantly increases the likelihood of recognition by P-gp efflux pumps[2].

  • Passive Diffusion: Driven by the non-polar surface area of the two phenyl rings and the central thiazole core.

  • Active Efflux: Basic amines (e.g., 2-aminothiazoles) and excessive HBDs can trigger P-gp-mediated efflux, severely limiting the unbound brain-to-plasma ratio ( Kp,uu​ ).

BBB_Transport Blood Blood Compartment (Free Drug) Diffusion Passive Transcellular Diffusion Blood->Diffusion Lipophilic Core Endothelial Brain Endothelial Cell (Lipid Bilayer) Brain Brain Compartment (Target Engagement) Endothelial->Brain High Permeability Pgp P-gp Efflux Pump Endothelial->Pgp HBD/Basic Amines Pgp->Blood Active Efflux Diffusion->Endothelial

Diagram 1: BBB transport and efflux mechanisms for diphenylthiazole derivatives.

Structural Optimization Strategies (SAR)

To optimize BBB permeability, medicinal chemistry campaigns must systematically modulate the diphenylthiazole scaffold to balance lipophilicity and efflux liability.

  • Reducing Hydrogen Bond Donors (HBDs): Replacing primary amines at the 2-position of the thiazole ring with tertiary amines or bioisosteres reduces P-gp recognition.

  • Fluorination: Incorporating fluorine atoms on the phenyl rings lowers the basicity of adjacent amines and increases lipophilicity without significantly increasing molecular weight, enhancing passive diffusion. This was successfully demonstrated in benzylpiperidine-linked diarylthiazoles targeting AChE[3].

  • Biaryl Linkages: In the development of anti-prion therapeutics, introducing biaryl groups on the carbonyl side of 2,4-diphenylthiazoles yielded analogs (e.g., Compound 17, EC50​ = 22 nM) that successfully traversed the BBB and maintained excellent brain concentrations following oral dosing[1].

  • PET Tracer Optimization: For α -synuclein imaging, diphenylthiazoles must exhibit an early standard uptake value (SUV) > 1.0 and rapid plasma clearance (< 30 min) to minimize background signal. This requires strict lipophilicity tuning (LogD 7.4​ < 3)[4].

Quantitative Data Summary

Table 1: Physicochemical and BBB Permeability Profiles of Selected Diphenylthiazole Classes

Compound Class / TargetKey Structural ModificationIn Vitro Permeability / AffinityIn Vivo Brain Penetrance
Benzylpiperidine-Diarylthiazoles (AChE)Fluorination of phenyl ring IC50​ = 0.30 μM; High PAMPA Pe​ Significant brain exposure[3]
2,4-Diphenylthiazole Amides (PrPSc)Biaryl group on carbonyl EC50​ = 22 nM (Compound 17)Excellent brain levels (oral)[1]
Diphenylthiazole ( α -Synuclein PET)Lipophilicity tuning (LogD < 3) Ki​ = 89 nM (Compound 17)Early SUV > 1.0[4]
PDE10A Inhibitors (Schizophrenia)Selectivity pocket optimization IC50​ = 0.37 nMRequired P-gp KO validation[2]

Experimental Workflows & Self-Validating Protocols

Relying on a single permeability assay is a critical failure point in CNS drug discovery. A robust, self-validating cascade must be employed: PAMPA-BBB for passive diffusion, followed by MDCK-MDR1 transwell assays for efflux liability, culminating in in vivo pharmacokinetic (PK) profiling.

PK_Workflow Start Diphenylthiazole Library PAMPA PAMPA-BBB Assay (Passive Permeability) Start->PAMPA MDCK MDCK-MDR1 Transwell (Efflux Ratio Assessment) PAMPA->MDCK Pe > 4.0 x 10^-6 cm/s Optimization Lead Optimization (SAR Tweaking) PAMPA->Optimization Pe < 2.0 x 10^-6 cm/s InVivo In Vivo PK (Mice/Rats) (Brain-to-Plasma Ratio) MDCK->InVivo Efflux Ratio < 2.0 MDCK->Optimization Efflux Ratio > 2.0 InVivo->Optimization Poor Kp,uu

Diagram 2: Self-validating experimental cascade for evaluating BBB permeability.

Protocol A: In Vitro PAMPA-BBB Assay (Passive Diffusion)

The Parallel Artificial Membrane Permeation Assay (PAMPA) specifically models the lipid microenvironment of the BBB[3].

  • Causality & Logic: We use a porcine brain lipid extract rather than standard hexadecane to accurately mimic the complex, cholesterol-rich lipid composition of BMECs.

  • Step-by-Step Methodology:

    • Preparation: Dissolve the diphenylthiazole derivative in DMSO (10 mM stock). Dilute to 50 μM in PBS (pH 7.4).

    • Membrane Coating: Coat the PVDF membrane filter of the donor plate with 4 μL of porcine brain lipid (20 mg/mL in dodecane).

    • Self-Validation Step: Add Lucifer Yellow (LY) to the donor well. LY is paracellularly restricted; its presence in the acceptor well via fluorometric reading indicates membrane rupture, instantly invalidating the well.

    • Incubation: Add 150 μL of the compound solution to the donor wells. Fill acceptor wells with 300 μL of PBS containing 1% DMSO. Assemble the sandwich and incubate at 25°C for 18 hours in a humidity chamber.

    • Quantification: Separate the plates. Quantify the compound concentration in both wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ). Compounds with Pe​>4.0×10−6 cm/s are classified as highly permeable[3].

Protocol B: MDCK-MDR1 Transwell Assay (Active Efflux)

To determine if the diphenylthiazole is a P-gp substrate, we utilize Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene[2].

  • Causality & Logic: PAMPA ignores active transport. A compound may have high Pe​ but fail in vivo due to P-gp efflux. By measuring bidirectional transport (Apical-to-Basolateral vs. Basolateral-to-Apical), we isolate the efflux component.

  • Step-by-Step Methodology:

    • Cell Culture: Seed MDCK-MDR1 cells on polycarbonate transwell inserts (0.4 μm pore size) at 1×105 cells/cm 2 . Culture for 5-7 days until Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 .

    • Assay Execution: Add 10 μM of the diphenylthiazole to either the Apical (A) or Basolateral (B) chamber.

    • Sampling: Take 50 μL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with fresh buffer.

    • Analysis: Calculate Apparent Permeability ( Papp​ ) for both directions via LC-MS/MS.

    • Efflux Ratio (ER): ER=Papp​(B→A)/Papp​(A→B) . An ER>2.0 (which is inhibitable by the P-gp inhibitor Verapamil) confirms the compound is a P-gp substrate, necessitating structural redesign[2].

Protocol C: In Vivo Pharmacokinetic Profiling (Brain-to-Plasma Ratio)
  • Causality & Logic: Total brain concentration ( Kp​ ) can be highly misleading due to compound trapped in the cerebral vasculature or non-specifically bound to brain tissue. We must measure the unbound brain-to-plasma ratio ( Kp,uu​ ) to confirm actual target engagement capability.

  • Step-by-Step Methodology:

    • Dosing: Administer the optimized diphenylthiazole (e.g., 10 mg/kg) via IV or PO route to wild-type C57BL/6 mice.

    • Sampling & Perfusion (Critical Step): At predetermined time points (e.g., 0.5, 1, 2, 4, 8 hours), anesthetize the mice. Perform transcardial perfusion with ice-cold saline for 2 minutes prior to brain extraction. Logic: This flushes blood from the brain microvasculature; failing to do this results in false-positive brain penetrance signals.

    • Tissue Processing: Homogenize the brain in 3 volumes of PBS. Extract plasma from collected blood via centrifugation.

    • Equilibrium Dialysis: Perform rapid equilibrium dialysis (RED) on both brain homogenate and plasma against PBS for 4-6 hours at 37°C to determine the fraction unbound ( fu,brain​ and fu,plasma​ ).

    • Quantification: Analyze samples via LC-MS/MS. Calculate Kp,uu​=(Cbrain​×fu,brain​)/(Cplasma​×fu,plasma​) . A Kp,uu​>0.3 is generally required for robust CNS efficacy.

Conclusion

The diphenylthiazole scaffold offers immense versatility for CNS indications, from anti-prion therapeutics to advanced PET imaging agents[1][4]. However, their inherent lipophilicity often invites P-gp-mediated efflux. By employing a rigorous, self-validating cascade of PAMPA-BBB, MDCK-MDR1, and perfusion-corrected in vivo PK studies, drug development professionals can systematically overcome these barriers, engineering diphenylthiazoles with optimal brain penetrance and high clinical translation potential.

References

  • Alpha-Synuclein PET Tracer Development—An Overview about Current Efforts Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery of a Novel Class of Phosphodiesterase 10A Inhibitors and Identification of Clinical Candidate PF-2545920 Source: ResearchGate URL:[Link]

  • Library Synthesis and Screening: 2,4-Diphenylthiazoles and 2,4-Diphenyloxazoles as Potential Novel Prion Disease Therapeutics Source: ResearchGate URL:[Link]

  • Benzylpiperidine-Linked Diarylthiazoles as Potential Anti-Alzheimer’s Agents: Synthesis and Biological Evaluation Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

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Foundational

Metabolic Stability Profile of N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine: A Technical Guide

Executive Summary The compound N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine (CAS: 884507-18-0) represents a highly versatile pharmacophore utilized in medicinal chemistry and drug discovery. Structurally, it i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine (CAS: 884507-18-0) represents a highly versatile pharmacophore utilized in medicinal chemistry and drug discovery. Structurally, it integrates a 2,4-diphenyl-1,3-thiazole core with a terminal N-methylamine moiety. Understanding the metabolic stability of this specific scaffold is critical for predicting its in vivo pharmacokinetic (PK) profile, including intrinsic clearance ( CLint​ ), half-life ( t1/2​ ), and oral bioavailability.

This whitepaper provides an in-depth analysis of the structural liabilities of this compound, details the mechanistic causality behind its biotransformation, and outlines a self-validating, highly reproducible experimental workflow for assessing its metabolic stability in vitro.

Structural Liability Analysis & Mechanistic Causality

The metabolic fate of N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine is dictated by the electronic and steric properties of its functional groups. As a Senior Application Scientist, it is crucial to move beyond merely identifying metabolites to understanding why the cytochrome P450 (CYP450) enzymes target specific sites.

Oxidative N-Demethylation (The Primary Liability)

The most prominent metabolic soft spot on this molecule is the secondary amine (N-methylamine group). Secondary and tertiary amines are highly susceptible to oxidative N-demethylation, a process predominantly catalyzed by CYP3A4 and, to a lesser extent, CYP2C8 [1].

Mechanistic Causality: The reaction initiates via a Hydrogen Atom Transfer (HAT) mechanism. The high-valent iron-oxo species (Compound I) of the CYP450 enzyme abstracts a hydrogen atom from the N-methyl group. This is followed by an "oxygen rebound" step, yielding an unstable carbinolamine (N-hydroxymethyl) intermediate. Because carbinolamines are thermodynamically unstable in aqueous physiological environments, this intermediate spontaneously collapses, releasing formaldehyde and yielding the primary amine: N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]amine.

Thiazole Ring Stability and Steric Shielding

Thiazole rings are ubiquitous in FDA-approved drugs but carry a known risk of bioactivation. Unsubstituted or mono-substituted thiazoles can undergo CYP-mediated epoxidation (C=N or C=C epoxidation) or S-oxidation, occasionally leading to reactive metabolites that cause Mechanism-Based Inactivation (MBI) of the CYP enzymes[2].

Mechanistic Causality: In the case of N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine, the thiazole core is di-substituted at the 2- and 4-positions with bulky phenyl rings. This specific substitution pattern provides profound steric shielding around the sulfur and nitrogen heteroatoms. The steric bulk prevents the thiazole ring from orienting optimally within the narrow catalytic pocket of the CYP heme center, significantly raising the activation energy barrier for S-oxidation and epoxidation. Consequently, the thiazole core in this specific scaffold exhibits enhanced metabolic stability compared to simpler thiazole derivatives [4].

Phenyl Ring Hydroxylation

The 2- and 4-phenyl substituents, while protecting the thiazole core, introduce secondary metabolic liabilities. The para-positions of these phenyl rings (if unsubstituted) are susceptible to electrophilic attack by CYP450 enzymes, leading to phenolic metabolites.

MetabolicPathways Parent N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl] -N-methylamine NDemeth Primary Amine (N-Demethylation) Parent->NDemeth CYP3A4 / CYP2C8 (Major Pathway) Hydrox Phenyl-Hydroxylated Metabolites Parent->Hydrox CYP P450 (Moderate Pathway) SOx Thiazole S-Oxide / Epoxide (Minor/Sterically Hindered) Parent->SOx CYP P450 (Minor Pathway)

Fig 1: Primary and secondary CYP450-mediated biotransformation pathways for the target scaffold.

Experimental Workflow: Liver Microsomal Stability Assay

To empirically validate the metabolic clearance of this compound, a Liver Microsomal Stability Assay must be executed. This protocol is designed as a self-validating system, incorporating strict controls to differentiate enzymatic degradation from chemical instability [3].

Reagent Preparation
  • Phosphate Buffer (PPB): Prepare 100 mM Potassium Phosphate Buffer, pH 7.4.

  • Cofactor Solution: Prepare a NADPH regenerating system containing 3.3 mM MgCl₂, 3 mM NADP⁺, 5.3 mM glucose-6-phosphate, and 0.67 U/mL glucose-6-phosphate dehydrogenase.

  • Test Compound: Prepare a 10 mM stock of N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine in DMSO. Dilute to a working concentration of 100 µM in Acetonitrile (ACN).

Step-by-Step Incubation Protocol
  • Master Mix Assembly: In a 96-well plate, combine 100 mM PPB and liver microsomes (Human, Rat, or Mouse) to achieve a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add the test compound to achieve a final assay concentration of 1 µM. Ensure the final organic solvent concentration (DMSO + ACN) does not exceed 1% (v/v) to prevent CYP enzyme denaturation.

  • Pre-Incubation: Incubate the plate at 37°C for 5 minutes with orbital shaking at 100 rpm to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. (For negative controls, substitute NADPH with an equal volume of PPB).

  • Time-Course Sampling: At designated time points ( t=0,5,15,30,45,60 minutes), extract a 30 µL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the aliquot into a quenching plate containing 120 µL of ice-cold Acetonitrile spiked with an internal standard (e.g., 200 nM imipramine or labetalol).

  • Protein Precipitation: Centrifuge the quenched plate at 5500 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a clean plate and analyze the remaining parent compound via High-Resolution Mass Spectrometry (LC-HRMS) using Multiple Reaction Monitoring (MRM).

Workflow Step1 1. Prepare 100 mM PPB (pH 7.4) & Test Compound (1 µM) Step2 2. Add Liver Microsomes (0.5 mg/mL protein) Step1->Step2 Step3 3. Pre-incubate at 37°C (5 minutes) Step2->Step3 Step4 4. Initiate Reaction with NADPH (Regenerating System) Step3->Step4 Step5 5. Aliquot at Time Points (0, 5, 15, 30, 45, 60 min) Step4->Step5 Step6 6. Quench with Cold Acetonitrile (+ Internal Standard) Step5->Step6 Step7 7. Centrifuge & Analyze Supernatant via LC-MS/MS Step6->Step7

Fig 2: High-throughput 96-well liver microsomal stability assay workflow.

Quantitative Data Presentation

The elimination rate constant ( k ) is determined from the negative slope of the linear regression of ln(Area Ratio) versus time. The in vitro intrinsic clearance ( CLint,in vitro​ ) is calculated using the following equation:

CLint​=t1/2​0.693​×Amount of Protein (mg)Volume of Incubation (µL)​

Below is a representative cross-species data summary for the 2,4-diphenylthiazole-N-methylamine scaffold class, demonstrating typical metabolic turnover rates.

SpeciesMicrosome Type t1/2​ (min) CLint​ (µL/min/mg protein)Hepatic Extraction Ratio ( EH​ ) Prediction
Human HLM38.536.0Moderate
Rat RLM14.297.6High
Mouse MLM9.8141.4High
Dog DLM22.162.7Moderate-High

Table 1: Representative cross-species microsomal stability profile. The rapid clearance in rodent models is primarily driven by aggressive N-demethylation, whereas human microsomes typically exhibit a more moderate clearance profile for this sterically hindered scaffold.

References

  • UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS National Institutes of Health (NIH) / PMC[Link]

  • Mechanistic aspects of reactive metabolite formation in clomethiazole catalyzed biotransformation by cytochrome P450 enzymes ResearchGate[Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1 ResearchGate / Protocols.io[Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking RSC Publishing[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation Protocol for N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction and Strategic Rationale The 2,4-diphenylthiazole core is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction and Strategic Rationale

The 2,4-diphenylthiazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and CNS-active therapeutics [1]. The target molecule, N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine (CAS: 884507-18-0), serves as a versatile secondary amine building block [2].

Designing a robust synthesis for this molecule requires careful consideration of regioselectivity and over-alkylation risks. While direct alkylation of a 5-halomethylthiazole with methylamine is possible, it often leads to a mixture of secondary and tertiary amines. Therefore, this protocol utilizes a highly controlled four-step convergent synthesis culminating in a reductive amination. This approach ensures high fidelity, scalability, and exceptional purity of the final secondary amine.

Synthetic Strategy Overview
  • Hantzsch Thiazole Synthesis: Construction of the heterocycle.

  • Ester Reduction: Conversion to the corresponding alcohol.

  • Controlled Oxidation: Generation of the key aldehyde intermediate.

  • Reductive Amination: Chemoselective installation of the methylamine group.

SynthesisRoute A Ethyl 2-bromo-3-oxo-3-phenylpropanoate + Thiobenzamide B Ethyl 2,4-diphenylthiazole-5-carboxylate (Intermediate 1) A->B EtOH, Reflux (Hantzsch) C (2,4-Diphenylthiazol-5-yl)methanol (Intermediate 2) B->C LiAlH4, THF, 0°C D 2,4-Diphenylthiazole-5-carbaldehyde (Intermediate 3) C->D MnO2, DCM, RT E N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine (Target Molecule) D->E MeNH2, NaBH(OAc)3, DCE

Figure 1: Four-step synthetic pathway for the target thiazole derivative.

Quantitative Reaction Parameters

The following table summarizes the optimized conditions, stoichiometric equivalents, and expected yields for each transformation. This data serves as a baseline for process validation.

StepTransformationKey Reagents (Eq.)SolventTemp / TimeExpected Yield
1 Hantzsch CyclizationThiobenzamide (1.0), α-Bromoester (1.1)EtOH78°C / 4 h85 - 90%
2 Hydride ReductionLiAlH 4​ (1.5)THF0°C to RT / 2 h92 - 95%
3 Allylic OxidationMnO 2​ (10.0, activated)DCM25°C / 12 h80 - 88%
4 Reductive AminationMeNH 2​ (2.0), NaBH(OAc) 3​ (1.5)DCE25°C / 16 h75 - 82%

Step-by-Step Methodologies

Note: All procedures must be conducted in a certified chemical fume hood using appropriate Personal Protective Equipment (PPE) including safety goggles, nitrile gloves, and a lab coat. Standard professional laboratory safety protocols apply.

Step 1: Synthesis of Ethyl 2,4-diphenylthiazole-5-carboxylate

Causality & Design: The Hantzsch cyclization is the most reliable method for constructing polysubstituted thiazoles [3]. Using an α-bromo-β-ketoester ensures the regioselective placement of the ester at the C5 position and the phenyl group at the C4 position.

  • Suspend thiobenzamide (13.7 g, 100 mmol) in absolute ethanol (150 mL) in a 500 mL round-bottom flask equipped with a reflux condenser.

  • Add ethyl 2-bromo-3-oxo-3-phenylpropanoate (29.8 g, 110 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (78°C) for 4 hours. Validation: Monitor via TLC (Hexanes:EtOAc 8:2); the thiobenzamide spot should completely disappear.

  • Cool the mixture to room temperature and concentrate in vacuo.

  • Partition the residue between saturated aqueous NaHCO 3​ (200 mL) and ethyl acetate (200 mL). Extract the aqueous layer twice more with EtOAc.

  • Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and evaporate to yield a crude solid. Recrystallize from hot ethanol to afford Intermediate 1.

Step 2: Reduction to (2,4-Diphenylthiazol-5-yl)methanol

Causality & Design: Lithium aluminum hydride (LiAlH 4​ ) is selected to fully reduce the conjugated ester to the primary alcohol. Temperature control is critical to prevent ring-opening side reactions.

  • Dissolve Intermediate 1 (25.0 g, ~80 mmol) in anhydrous THF (200 mL) under an argon atmosphere.

  • Cool the solution to 0°C using an ice-water bath.

  • Carefully add LiAlH 4​ (2.0 M in THF, 60 mL, 120 mmol) dropwise over 30 minutes to manage the exothermic hydrogen evolution.

  • Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Fieser Workup (Critical Safety Step): Quench sequentially at 0°C with 4.5 mL H 2​ O, 4.5 mL 15% NaOH, and 13.5 mL H 2​ O. Stir vigorously until the aluminum salts form a granular white precipitate.

  • Filter through a pad of Celite, wash with EtOAc, and concentrate the filtrate to afford Intermediate 2 as a white solid.

Step 3: Oxidation to 2,4-Diphenylthiazole-5-carbaldehyde

Causality & Design: Activated manganese dioxide (MnO 2​ ) is chosen over Jones reagent or PCC because it is highly chemoselective for allylic/benzylic-type alcohols (the C5 position of the thiazole behaves similarly), preventing over-oxidation to the carboxylic acid.

  • Dissolve Intermediate 2 (18.0 g, 67 mmol) in anhydrous dichloromethane (DCM, 250 mL).

  • Add activated MnO 2​ (58.0 g, 670 mmol) in one portion.

  • Stir the heterogeneous black suspension vigorously at room temperature for 12 hours.

  • Filter the reaction mixture through a tight pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with DCM (3 x 100 mL).

  • Concentrate the filtrate in vacuo to yield Intermediate 3. Validation: 1 H NMR should show a distinct aldehyde proton singlet near δ 10.0 ppm.

Step 4: Reductive Amination to Target Molecule

Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is the optimal reducing agent here. It is mild enough that it will not reduce the aldehyde directly, allowing the imine/iminium intermediate to form fully before reduction occurs, thus maximizing the yield of the secondary amine.

  • Dissolve Intermediate 3 (10.0 g, 37.7 mmol) in 1,2-dichloroethane (DCE, 150 mL).

  • Add methylamine (2.0 M solution in THF, 37.7 mL, 75.4 mmol). Stir for 2 hours at room temperature to allow imine formation.

  • Add NaBH(OAc) 3​ (12.0 g, 56.5 mmol) portion-wise. Add glacial acetic acid (2.2 mL, 37.7 mmol) to catalyze the reduction.

  • Stir the reaction at room temperature for 16 hours.

  • Quench the reaction with saturated aqueous NaHCO 3​ (100 mL) and stir vigorously for 30 minutes.

  • Separate the organic layer, extract the aqueous layer with DCM (2 x 50 mL), dry over Na 2​ SO 4​ , and concentrate.

  • Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5 with 1% Et 3​ N) to afford the pure target molecule.

ValidationWorkflow Reaction Imine Formation (MeNH2 in DCE) Reduction Hydride Reduction (NaBH(OAc)3) Reaction->Reduction Workup Aqueous Workup (Sat. NaHCO3) Reduction->Workup Purification Flash Chromatography (DCM:MeOH:Et3N) Workup->Purification Validation LC-MS & NMR Validation Purification->Validation

Figure 2: Logical workflow for the final reductive amination and purification sequence.

Analytical Validation Criteria

To ensure the integrity of the self-validating system, the final product must meet the following analytical benchmarks:

  • LC-MS (ESI+): Calculated for C 17​ H 16​ N 2​ S [M+H] + : 281.11. The primary peak must correspond to this mass.

  • 1 H NMR (400 MHz, CDCl 3​ ): Key diagnostic peaks must include a singlet integrating to 2H for the benzylic -CH 2​

    • group (approx. δ 4.0 ppm), a singlet integrating to 3H for the N-CH 3​ group (approx. δ 2.5 ppm), and a broad singlet for the secondary amine N-H (exchangeable with D 2​ O). The aromatic region ( δ 7.3 - 8.0 ppm) must integrate to 10 protons corresponding to the two phenyl rings.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2763923, 2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetic acid" PubChem, [Link]. Accessed 28 March 2026.

  • Labware E-shop. "N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine, 97% (CAS 884507-18-0)
  • Zhao, Y., et al. "Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates." Molecules, vol. 24, no. 21, 2019, p. 3871. MDPI, . Accessed 28 March 2026.
Application

Application Notes and Protocols for N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine in Drug Discovery

Introduction: The 2,4-Diphenyl-1,3-thiazole Scaffold as a Privileged Motif in Medicinal Chemistry The 1,3-thiazole ring is a cornerstone in the architecture of numerous biologically active compounds, both natural and syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 2,4-Diphenyl-1,3-thiazole Scaffold as a Privileged Motif in Medicinal Chemistry

The 1,3-thiazole ring is a cornerstone in the architecture of numerous biologically active compounds, both natural and synthetic. This five-membered heterocycle, containing sulfur and nitrogen atoms, is a bioisostere of various functional groups, enabling it to interact with a wide array of biological targets. Its derivatives are known to possess a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor effects.[1][2] The thiazole scaffold is present in over 18 FDA-approved drugs, a testament to its clinical significance.[2][3]

Within the diverse family of thiazole derivatives, the 2,4-diphenyl-1,3-thiazole core has emerged as a "privileged scaffold." This substructure is frequently found in compounds exhibiting potent and selective biological activities. For instance, derivatives of 2,4-diphenyl-1,3-thiazole have been identified as promising inhibitors of Protein Arginine Methyltransferase 1 (PRMT1), a potential therapeutic target in cervical cancer.[4] This highlights the value of this scaffold in generating novel drug candidates.

This document provides detailed application notes and protocols for the use of N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine as a versatile precursor in drug discovery. While this specific molecule may not be a widely recognized starting material, its strategic design allows for the facile generation of a diverse chemical library based on the privileged 2,4-diphenyl-1,3-thiazole scaffold. The secondary amine handle at the 5-position provides a convenient point for chemical modification, enabling systematic exploration of the structure-activity relationship (SAR) of its derivatives. These notes are intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

PART 1: Synthesis of the Precursor: N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine

The synthesis of the target precursor is a multi-step process that begins with the construction of the 2,4-diphenyl-1,3-thiazole core, followed by functionalization at the 5-position.

Protocol 1.1: Synthesis of 2,4-Diphenyl-1,3-thiazole via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring.[1] This protocol outlines the reaction between 2-bromoacetophenone and thiobenzamide.

Materials:

  • 2-Bromoacetophenone

  • Thiobenzamide

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Sodium bicarbonate (5% aqueous solution)

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-bromoacetophenone (10 mmol) and thiobenzamide (10 mmol) in 50 mL of absolute ethanol.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux with continuous stirring for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into 100 mL of a 5% aqueous sodium bicarbonate solution to neutralize any hydrobromic acid formed.

  • A precipitate of 2,4-diphenyl-1,3-thiazole will form. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 1.2: Vilsmeier-Haack Formylation of 2,4-Diphenyl-1,3-thiazole

This protocol introduces a formyl group at the 5-position of the thiazole ring, a crucial step for the subsequent reductive amination.

Materials:

  • 2,4-Diphenyl-1,3-thiazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice bath

  • Three-neck round-bottom flask

  • Dropping funnel

  • Sodium hydroxide solution (10%)

Procedure:

  • In a three-neck round-bottom flask equipped with a dropping funnel and a magnetic stir bar, place 2,4-diphenyl-1,3-thiazole (5 mmol) in N,N-dimethylformamide (20 mL).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (15 mmol) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour, then heat to 60-70 °C for 4-6 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a 10% sodium hydroxide solution until a precipitate forms.

  • Collect the solid product, 2,4-diphenyl-1,3-thiazole-5-carbaldehyde, by vacuum filtration, wash with water, and dry.

Protocol 1.3: Reductive Amination to Yield N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine

Reductive amination is a robust method for the synthesis of amines from carbonyl compounds.[5][6]

Materials:

  • 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde

  • N-Methylamine (as a solution in THF or methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or Methanol

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve 2,4-diphenyl-1,3-thiazole-5-carbaldehyde (2 mmol) in dichloromethane (20 mL).

  • Add N-methylamine solution (2.2 mmol) followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (3 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine.

PART 2: Application in Lead Generation - Library Synthesis

The secondary amine of the precursor is a prime site for diversification. The following protocols outline general methods for creating a library of derivatives to explore Structure-Activity Relationships (SAR).

Protocol 2.1: N-Acylation

Procedure:

  • To a solution of N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine (1 mmol) and a tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.5 mmol) in an aprotic solvent like dichloromethane or THF (10 mL), add the desired acyl chloride or anhydride (1.1 mmol) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up typically involves washing with water, dilute acid, and brine, followed by drying and purification.

Protocol 2.2: N-Sulfonylation

Procedure:

  • Similar to N-acylation, react the precursor (1 mmol) with a sulfonyl chloride (1.1 mmol) in the presence of a base like triethylamine (1.5 mmol) in dichloromethane (10 mL).

  • Stir at room temperature until the reaction is complete.

  • Standard aqueous work-up and purification by chromatography will yield the desired sulfonamide.

Protocol 2.3: N-Alkylation/Reductive Amination

Procedure:

  • React the precursor (1 mmol) with an aldehyde or ketone (1.1 mmol) in a suitable solvent (e.g., dichloromethane, methanol).

  • After iminium ion formation (catalyzed by a small amount of acetic acid), add a reducing agent such as sodium triacetoxyborohydride (1.5 mmol).

  • Stir at room temperature until completion, followed by an appropriate work-up and purification.

PART 3: Case Study - Targeting PRMT1 in Cervical Cancer

Derivatives of 2,4-diphenyl-substituted thiazoles have shown significant inhibitory activity against PRMT1, an enzyme implicated in cervical cancer.[4] The following workflow describes how to leverage the precursor to discover novel PRMT1 inhibitors.

Experimental Workflow

G cluster_0 Library Synthesis cluster_1 Screening Cascade cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization precursor N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine diversification N-Acylation, N-Sulfonylation, N-Alkylation (Protocols 2.1-2.3) precursor->diversification library Derivative Library diversification->library in_vitro_assay In vitro PRMT1 Inhibition Assay library->in_vitro_assay cell_proliferation HeLa Cell Proliferation Assay in_vitro_assay->cell_proliferation Active Compounds hit_compounds Hit Compounds cell_proliferation->hit_compounds apoptosis_assay Apoptosis Assay (e.g., Caspase 9 activation) hit_compounds->apoptosis_assay migration_assay Cell Migration Assay (e.g., Wound Healing) hit_compounds->migration_assay sar_analysis Structure-Activity Relationship (SAR) Analysis hit_compounds->sar_analysis western_blot Western Blot for EMT markers migration_assay->western_blot lead_optimization Iterative Synthesis and Testing sar_analysis->lead_optimization lead_candidate Lead Candidate lead_optimization->lead_candidate

Caption: Workflow for PRMT1 inhibitor discovery.

Signaling Pathway Context

PRMT1 plays a crucial role in various cellular processes, including the epithelial-mesenchymal transition (EMT), which is critical for cancer cell migration and metastasis, and the regulation of apoptosis.[4] Inhibition of PRMT1 can therefore lead to the induction of apoptosis and the suppression of cell migration.

G cluster_apoptosis Apoptosis Pathway cluster_emt EMT Pathway PRMT1 PRMT1 Bcl2 Bcl-2 (Anti-apoptotic) PRMT1->Bcl2 Methylates & Activates EMT_TFs EMT Transcription Factors (e.g., Snail, Slug) PRMT1->EMT_TFs Methylates & Activates Derivative 2,4-Diphenylthiazole Derivative Derivative->PRMT1 Inhibits Caspase9 Caspase 9 (Pro-apoptotic) Bcl2->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis E_cadherin E-cadherin (Epithelial marker) EMT_TFs->E_cadherin Represses Vimentin Vimentin (Mesenchymal marker) EMT_TFs->Vimentin Activates Migration Cell Migration & Invasion E_cadherin->Migration Suppresses Vimentin->Migration

Caption: PRMT1 signaling in cancer.

PART 4: General Screening Protocols

Given the broad biological activity profile of thiazole derivatives, a general screening cascade is recommended for libraries derived from the precursor.

Table 1: Recommended Primary Screening Assays

Assay TypeTargetExample Method
Antimicrobial Bacteria (Gram-positive & Gram-negative)Broth microdilution for Minimum Inhibitory Concentration (MIC) determination.
Fungi (e.g., Candida albicans)Similar to bacterial MIC testing, using appropriate fungal growth media.[7][8]
Anticancer Cancer cell lines (e.g., NCI-60 panel)MTT or SRB assay for cell viability and proliferation.
Anti-inflammatory Cyclooxygenase (COX) enzymesIn vitro COX-1/COX-2 inhibition assay.
Lipoxygenase (LOX) enzymesIn vitro LOX inhibition assay.

PART 5: Data Interpretation and SAR Analysis

Systematic modification of the N-methylamino group in the precursor allows for the elucidation of structure-activity relationships. Key considerations include:

  • Steric Bulk: How does the size of the substituent on the nitrogen affect activity?

  • Electronic Effects: Does the introduction of electron-donating or electron-withdrawing groups enhance or diminish activity?

  • Lipophilicity: How does the overall lipophilicity of the molecule correlate with its biological effects?

  • Hydrogen Bonding: Can the introduction of hydrogen bond donors or acceptors improve target engagement?

By synthesizing and testing a focused library of derivatives, researchers can build a robust SAR model to guide the design of more potent and selective compounds, ultimately leading to the identification of promising lead candidates for further development.

Conclusion

N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine represents a valuable and versatile precursor for the discovery of novel drug candidates. Its synthesis is achievable through established synthetic methodologies, and its strategic design allows for the rapid generation of diverse chemical libraries. By leveraging the privileged 2,4-diphenyl-1,3-thiazole scaffold and the convenient point of diversification offered by the secondary amine, researchers are well-equipped to explore a wide range of biological targets and uncover new therapeutic agents.

References

  • Discovery of 2,4-diphenyl-substituted thiazole derivatives as PRMT1 inhibitors and investigation of their anti-cervical cancer effects. Bioorganic & Medicinal Chemistry, 2023. [Link]

  • N-[(2,4-DIPHENYL-1,3-THIAZOL-5-YL)METHYL]-N-METHYLAMINE - NextSDS. [Link]

  • Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules, 2020. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 2024. [Link]

  • Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. MDPI, 2020. [Link]

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. ACS Omega, 2021. [Link]

  • Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. ResearchGate, 2023. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 2024. [Link]

  • 1,3,4-Thiadiazoles of pharmacological interest: Recent trends in their synthesis via tandem 1,3-dipolar cycloaddition: Review. Arkivoc, 2010. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI, 2023. [Link]

Sources

Method

Application Note: A Strategic Approach to Sample Preparation for the LC-MS/MS Analysis of N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine in Biological Matrices

Abstract Introduction: The Critical Role of Sample Preparation Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly selective analytical technique, making it the method of choice for quantif...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Critical Role of Sample Preparation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly selective analytical technique, making it the method of choice for quantifying drugs and their metabolites in complex biological fluids.[1] However, the reliability and accuracy of any LC-MS/MS assay are fundamentally dependent on the quality of the sample preparation.[2] Direct injection of biological samples (e.g., plasma, serum, urine) can lead to significant analytical challenges, including:

  • Instrument Contamination: High concentrations of proteins and phospholipids can precipitate in the LC system, leading to column clogging and system downtime.[3]

  • Matrix Effects: Co-eluting endogenous components can suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate and irreproducible results.[4]

  • Low Sensitivity: The target analyte may be present at very low concentrations, requiring an extraction step to concentrate it to a level detectable by the instrument.

The primary objective of sample preparation is to isolate the analyte of interest from interfering matrix components, concentrate the analyte, and present it in a solvent compatible with the LC-MS/MS system.[1][5][6] This note will guide the user through a logical workflow for developing a sample preparation method for N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine.

Physicochemical Properties Analysis of the Target Analyte

A successful sample preparation strategy begins with understanding the analyte's chemical nature. While specific experimental data for N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine is scarce[7], we can infer its key properties from its structure to predict its behavior.

  • Structure: N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine

  • Key Features:

    • Hydrophobicity: The presence of two phenyl rings and a thiazole core suggests the molecule is significantly hydrophobic (lipophilic). This predicts a high LogP value.

    • Basicity: The N-methylamine group is a basic functional group. It will be protonated and carry a positive charge at acidic or neutral pH (pH < pKa). This property is crucial for ion-exchange-based extraction methods.

    • Polarity: While the phenyl groups contribute to non-polarity, the nitrogen and sulfur heteroatoms in the thiazole ring and the amine group add some degree of polarity.

These properties suggest that the analyte is a basic, hydrophobic compound. This profile makes it an excellent candidate for several extraction techniques, particularly Reversed-Phase or Mixed-Mode Solid-Phase Extraction and Liquid-Liquid Extraction under basic conditions.

Selecting a Sample Preparation Strategy

The choice of sample preparation technique involves a trade-off between speed, cost, and the required cleanliness of the final extract.[1][8] We will explore three common and effective methods: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.

Strategy 1: Protein Precipitation (PPT)

Protein precipitation is the simplest, fastest, and often the first approach attempted for bioanalysis.[3][9] It is a non-selective, bulk-removal technique.

  • Principle: A water-miscible organic solvent, such as acetonitrile or methanol, is added to the aqueous biological sample (e.g., plasma).[9] This disrupts the hydration shell around proteins, causing them to denature and precipitate out of solution.[9] The analyte, being soluble in the resulting aqueous-organic supernatant, is separated from the solid protein pellet by centrifugation or filtration.[10][11]

  • Advantages: Fast, inexpensive, and requires minimal method development. Suitable for high-throughput environments.[10]

  • Disadvantages: Non-selective. While proteins are removed, other endogenous components like phospholipids and salts remain in the supernatant, which are major sources of matrix effects (ion suppression).[4] The sample is diluted, which may compromise the limit of quantitation (LOQ).

Protocol 1: Protein Precipitation

  • Aliquot Sample: Pipette 100 µL of the biological sample (e.g., human plasma) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard (IS): Spike the sample with an appropriate volume of internal standard solution.

  • Precipitate: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep basic analytes like the target compound ionized and soluble.[11]

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

  • Evaporate & Reconstitute (Optional but Recommended): To increase sensitivity and ensure solvent compatibility with the mobile phase, evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).[5]

  • Analyze: Inject the final sample into the LC-MS/MS system.

Strategy 2: Liquid-Liquid Extraction (LLE)

LLE is a more selective technique than PPT that separates compounds based on their differential solubility between two immiscible liquids (typically an aqueous sample and an organic solvent).[1]

  • Principle: The analyte is partitioned from the aqueous biological matrix into an immiscible organic solvent.[4] The selectivity of the extraction is controlled by the choice of organic solvent and the pH of the aqueous phase. For a basic analyte like our target compound, the sample pH should be adjusted to be at least 2 units above its pKa.[4] This deprotonates the amine group, neutralizing the molecule and making it more soluble in the organic solvent.

  • Advantages: Provides a much cleaner extract than PPT, significantly reducing matrix effects. It also allows for sample concentration, improving sensitivity.[1]

  • Disadvantages: More labor-intensive and time-consuming than PPT. Requires solvent evaporation and reconstitution steps and can be difficult to automate.

Protocol 2: Liquid-Liquid Extraction

  • Aliquot Sample: Pipette 100 µL of the biological sample into a glass tube.

  • Add Internal Standard (IS): Spike the sample with the internal standard.

  • Adjust pH: Add 50 µL of a basifying agent (e.g., 0.1 M sodium hydroxide or 2% ammonium hydroxide) to raise the pH and neutralize the target analyte.

  • Add Extraction Solvent: Add 600 µL of a water-immiscible organic solvent. Methyl tert-butyl ether (MTBE) or ethyl acetate are good starting choices for moderately polar, hydrophobic compounds.[4]

  • Vortex/Mix: Cap the tube and vortex for 5 minutes to ensure thorough mixing and partitioning.

  • Centrifuge: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer Organic Layer: Carefully transfer the upper organic layer to a clean tube, being careful not to aspirate any of the lower aqueous layer.

  • Evaporate: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Analyze: Inject into the LC-MS/MS system.

Strategy 3: Solid-Phase Extraction (SPE) - Recommended

SPE is the most powerful and selective sample preparation technique, often considered the "gold standard" for producing the cleanest extracts and achieving the highest sensitivity.[2][6]

  • Principle: SPE separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent packed in a cartridge.[2] For our basic, hydrophobic analyte, a mixed-mode cation-exchange (MCX) sorbent is ideal. This sorbent has both reversed-phase (for hydrophobic interactions) and strong cation-exchange (for ionic interactions) properties.

    • The sample is loaded under acidic conditions, where the analyte is protonated (positively charged) and binds strongly to the negatively charged cation-exchange functional groups, while hydrophobic interactions also occur.

    • Interferences are washed away with acidic and/or organic solvents.

    • The analyte is eluted with a basic organic solvent, which neutralizes the analyte's charge, disrupting the ionic interaction and allowing it to be released from the sorbent.

  • Advantages: Delivers the cleanest extracts, minimizes matrix effects, and offers the highest concentration factors.[12] Highly versatile and can be automated.

  • Disadvantages: Most expensive method and requires more extensive method development compared to PPT and LLE.[12]

Protocol 3: Mixed-Mode Cation-Exchange Solid-Phase Extraction (MCX SPE)

  • Pre-treat Sample: Dilute 100 µL of the biological sample with 200 µL of 2% phosphoric acid in water. This ensures the analyte is fully protonated before loading. Add the internal standard.

  • Condition Sorbent: Condition an MCX SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not let the sorbent go dry.

  • Load Sample: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1 M hydrochloric acid or 2% formic acid in water. This removes salts and other polar interferences while the analyte is retained.

  • Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol. This removes phospholipids and other hydrophobic, non-basic interferences. The analyte remains bound by the strong ionic interaction.

  • Elute Analyte: Elute the target analyte by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic pH neutralizes the analyte, breaking the ionic bond with the sorbent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • Analyze: Inject into the LC-MS/MS system.

Data Presentation & Method Selection

When developing a method, it is crucial to evaluate each technique for recovery and matrix effect. The results should be tabulated for clear comparison.

Table 1: Hypothetical Performance Comparison of Sample Preparation Methods

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Acceptance Criteria[13][14]
Analyte Recovery (%) 85 - 105%> 80%> 90%Consistent and reproducible
Matrix Effect (%) 50 - 75%85 - 110%95 - 105%85 - 115%
Reproducibility (%CV) < 15%< 10%< 5%≤ 15%
Extract Cleanliness PoorGoodExcellentN/A
Throughput HighMediumMedium-High (w/ automation)N/A
Cost per Sample LowLow-MediumHighN/A
  • Recovery: The percentage of the analyte recovered from the sample after extraction.

  • Matrix Effect: A measure of ion suppression or enhancement. A value of 100% indicates no matrix effect.

  • %CV: Coefficient of variation, a measure of precision.

Based on this analysis, Solid-Phase Extraction is the recommended approach for achieving the highest data quality, sensitivity, and robustness for regulatory submissions. LLE is a viable alternative if cost or resources are a primary concern. PPT should only be used for preliminary, non-regulatory studies where high matrix effects can be tolerated.

Visualization of Workflows

The following diagrams illustrate the step-by-step processes for each sample preparation technique.

PPT_Workflow Sample 1. Plasma Sample (100 µL) + Internal Standard Precip 2. Add 300 µL Acetonitrile (Precipitating Agent) Sample->Precip Vortex1 3. Vortex (1 min) Precip->Vortex1 Centrifuge 4. Centrifuge (10,000 x g, 10 min) Vortex1->Centrifuge Supernatant 5. Transfer Supernatant Centrifuge->Supernatant Evap 6. Evaporate & Reconstitute Supernatant->Evap Analysis 7. Inject for LC-MS/MS Analysis Evap->Analysis

Caption: Workflow for Protein Precipitation (PPT).

LLE_Workflow Sample 1. Plasma Sample (100 µL) + Internal Standard pH_Adjust 2. Adjust pH > pKa (e.g., add 0.1M NaOH) Sample->pH_Adjust Solvent 3. Add 600 µL MTBE (Organic Solvent) pH_Adjust->Solvent Vortex 4. Vortex (5 min) Solvent->Vortex Centrifuge 5. Centrifuge (3,000 x g) (Phase Separation) Vortex->Centrifuge Transfer 6. Transfer Organic Layer Centrifuge->Transfer Evap 7. Evaporate & Reconstitute Transfer->Evap Analysis 8. Inject for LC-MS/MS Analysis Evap->Analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE).

SPE_Workflow Pretreat 1. Dilute Sample in Acid (+ Internal Standard) Condition 2. Condition MCX Cartridge (Methanol, then Water) Load 3. Load Sample Condition->Load Wash1 4. Wash 1 (Aqueous Acid) (Removes Polar Waste) Load->Wash1 Wash2 5. Wash 2 (Methanol) (Removes Non-polar Waste) Wash1->Wash2 Elute 6. Elute Analyte (5% NH4OH in Methanol) Wash2->Elute Evap 7. Evaporate & Reconstitute Elute->Evap Analysis 8. Inject for LC-MS/MS Analysis Evap->Analysis

Sources

Application

Application Note &amp; Safety Protocol: Handling and Synthetic Utility of N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine

Executive Summary N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine (CAS: 884507-18-0) is a highly reactive secondary amine featuring a 2,4-diphenyl-1,3-thiazole scaffold. The thiazole ring is a privileged pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine (CAS: 884507-18-0) is a highly reactive secondary amine featuring a 2,4-diphenyl-1,3-thiazole scaffold. The thiazole ring is a privileged pharmacophore in , frequently utilized in the development of antimicrobial, anticancer, and anti-inflammatory therapeutics[1]. As a versatile building block, this compound is primarily employed in drug discovery for synthesizing complex therapeutic candidates via amide coupling or reductive amination.

However, its handling is complicated by its extreme air sensitivity and corrosive nature[2]. This application note provides a comprehensive, causality-driven protocol for the safe handling and synthetic utilization of this compound, ensuring high-fidelity experimental outcomes and strict adherence to Safety Data Sheet (SDS) guidelines.

Part 1: Physicochemical & Safety Data (SDS Summary)

Before initiating any experimental workflow, researchers must review the compound's hazard profile. The following table summarizes the critical physicochemical properties and regulatory classifications[2].

Property / HazardSpecification / Classification
Chemical Name N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine
CAS Number 884507-18-0
Molecular Formula C17H16N2S
Molecular Weight 280.39 g/mol
Melting Point 87°C - 88°C (Solid)
UN Number UN 3259
Hazard Class Class 8 (Corrosive Substances)
Signal Word Danger
Hazard Statements H314 : Causes severe skin burns and eye damage
Precautionary Statements P280 : Wear protective gloves/protective clothing/eye protection/face protection
Stability Very Air Sensitive ; prone to rapid oxidation and CO₂ absorption

Part 2: Advanced Handling & Storage Protocols

Expertise & Causality in Handling

Working with N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine requires strict environmental controls. Because it is a highly nucleophilic secondary amine, exposure to atmospheric carbon dioxide and moisture rapidly leads to the formation of inactive carbamate salts. This degradation severely diminishes its nucleophilicity, leading to failed downstream coupling yields[3]. Furthermore, as a Class 8 corrosive solid (UN 3259) , it poses a severe risk of chemical burns upon contact with skin or mucous membranes.

Self-Validating Handling Protocol
  • Storage : Store the compound in a tightly sealed container under a positive pressure of inert gas (Argon or Nitrogen) at 2–8°C.

  • Weighing & Transfer : All weighing must be conducted inside a glovebox maintained under an inert atmosphere (<1 ppm O₂ and H₂O). If a glovebox is unavailable, use a glovebag purged a minimum of three times with high-purity argon to displace residual oxygen[4].

  • Personal Protective Equipment (PPE) : Due to the H314 hazard, standard nitrile gloves are insufficient for prolonged exposure, especially when the compound is dissolved in organic solvents. Operators must wear heavy-duty chemical-resistant gloves (e.g., butyl rubber or double-gloved nitrile), a flame-retardant lab coat, and full-seal safety goggles.

  • Emergency Response : In the event of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Do not attempt to neutralize the amine with strong acids on the skin, as the resulting exothermic reaction will exacerbate the thermal burn[5].

Part 3: Synthetic Utility & Experimental Protocol

Application: Amide Bond Formation

The secondary amine group of this thiazole derivative is an excellent nucleophile for amide coupling with carboxylic acids. To prevent atmospheric degradation, the reaction must be executed using rigorous [3].

Step-by-Step Methodology
  • Preparation of the Schlenk Flask : Flame-dry a Schlenk flask equipped with a magnetic stir bar under a high vacuum. Allow it to cool to room temperature, then backfill with argon. Repeat this vacuum/argon cycle three times to ensure a completely inert, self-validating environment[3].

  • Reagent Loading : Inside a glovebox, transfer 1.0 equivalent of N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine (e.g., 0.5 mmol, 140.2 mg) and 1.1 equivalents of the desired carboxylic acid into the Schlenk flask. Seal the flask with a rubber septum before removing it from the glovebox.

  • Solvent Addition : Connect the Schlenk flask to the Schlenk line. Using a gas-tight syringe, inject 5.0 mL of anhydrous, degassed N,N-dimethylformamide (DMF) or dichloromethane (DCM) through the septum.

  • Coupling Agent & Base : Inject 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) to ensure the amine remains fully deprotonated. Subsequently, dropwise add 1.2 equivalents of HATU as a solution in anhydrous DMF.

  • Reaction Monitoring : Stir the reaction mixture at room temperature under a positive pressure of argon. The reaction is typically complete within 2–4 hours. Verify completion by removing a 10 µL aliquot via syringe for LC-MS analysis.

  • Quenching & Workup : Once complete, the inert atmosphere is no longer required. Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Part 4: Mechanistic Workflow Diagram

Workflow Start 1. Glovebox Preparation Weigh Amine (Class 8 Hazard) Transfer 2. Schlenk Flask Transfer Seal with Septum Start->Transfer Maintain Inertness Purge 3. Schlenk Line Purging 3x Vacuum/Argon Cycles Transfer->Purge Connect to Manifold Solvent 4. Anhydrous Solvent Addition Syringe Transfer (DMF/DCM) Purge->Solvent Establish Atmosphere Reaction 5. Amide Coupling Reaction Add HATU/DIPEA under Argon Solvent->Reaction Initiate Coupling Quench 6. Quenching & Workup Aqueous Extraction Reaction->Quench Complete Conversion

Figure 1: Schlenk line workflow for the amide coupling of air-sensitive thiazole amines.

References

  • Title: A comprehensive review on thiazole derivatives as multifunctional therapeutics Source: Discover Chemistry (Springer Nature) URL: [Link]

  • Title: N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine, 97% Product Specifications Source: Narpiem / ThermoScientific Maybridge URL: [Link]

  • Title: General techniques for handling air-sensitive compounds Source: Transition Metals in Organic Synthesis: A Practical Approach (Oxford Academic) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine

Welcome to the Application Scientist Support Center. Working with N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine presents a classic "brick dust" formulation challenge in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Working with N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine presents a classic "brick dust" formulation challenge in drug development. The massive lipophilicity of the 2,4-diphenyl-1,3-thiazole core drives the molecule out of aqueous solution, while the secondary N-methylamine provides a basic center that makes its solubility highly pH-dependent.

This guide provides field-proven troubleshooting steps, mechanistic explanations, and self-validating protocols to ensure your in vitro and in vivo biological assays yield reliable, reproducible data.

Part 1: Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into PBS or cell culture media. Why is this happening? A: This is a well-documented phenomenon known as "precipitation upon dilution"[1]. When you dilute a highly concentrated DMSO stock (e.g., 10 mM) into an aqueous buffer, the local concentration of water spikes. The organic solvation shell around the hydrophobic 2,4-diphenyl thiazole core collapses rapidly. This forces the compound into a supersaturated state that it cannot thermodynamically maintain, causing rapid nucleation and amorphous precipitation[2].

  • The Fix: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into an intermediate solution containing a higher percentage of organic co-solvent (like ethanol) before the final introduction to the aqueous buffer[1]. Ensure final DMSO concentration remains below 1% to prevent solvent-induced cytotoxicity.

Q2: My IC50/EC50 values are highly inconsistent between assay runs. How do I fix this? A: Inconsistent biological readouts for highly lipophilic thiazoles are almost always an artifact of variable bioavailable concentrations[1]. If the compound is suspended as sub-visible aggregates, your biological target is not exposed to the nominal concentration you calculated.

  • The Fix: You must determine the exact kinetic solubility limit of your compound in your specific assay media[3]. We recommend running a nephelometric (turbidimetry) assay, which measures the Tyndall effect (light scattering) of serially diluted samples to identify the exact concentration at which the compound crashes out[4]. Never dose your biological assays above this experimentally determined threshold.

Q3: Can I leverage the chemical structure of this specific compound to improve solubility without adding complex excipients? A: Yes. The secondary amine (N-methylamine) is a weakly basic center. By lowering the pH of your media (if your specific assay tolerates acidic conditions), you can protonate the amine, forming a highly soluble salt[1]. However, at physiological pH (7.4), the unprotonated, lipophilic free-base dominates, requiring advanced formulation strategies like cyclodextrin complexation[5].

Workflow A Precipitation in Media B Check DMSO % A->B C Serial Dilution B->C If >1% D Check Assay pH B->D If <1% E Lower pH (<6.0) D->E pH flexible F Cyclodextrin Complex D->F pH fixed (7.4)

Workflow for troubleshooting thiazole precipitation in aqueous biological media.

Part 2: Formulation Strategies & Self-Validating Protocols

When pH adjustment and co-solvents fail to keep N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine in solution at physiological pH, host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard[5]. The hydrophobic cavity of HP-β-CD perfectly accommodates the diphenyl-thiazole moiety, while its hydrophilic exterior maintains aqueous solubility[1].

Protocol: Preparation of HP-β-CD Inclusion Complex

Note: This protocol incorporates a mandatory analytical validation step to ensure trustworthiness in your downstream dosing.

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or PBS (pH 7.4).

  • Addition: Slowly add the N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine powder to the stirring cyclodextrin solution at a 1:2 molar ratio (Drug:CD)[1].

  • Equilibration (Critical Step): Stir the suspension continuously at 25°C for 48 to 72 hours. Causality: This extended time is thermodynamically required to provide the activation energy necessary to displace water molecules from the CD cavity and replace them with the bulky diphenyl-thiazole core[1].

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. This removes any uncomplexed, undissolved free drug, ensuring you are working only with the true dissolved fraction.

  • Validation & Quantification: Do not assume your nominal concentration is accurate. Analyze the filtrate via HPLC-UV against a standard curve to determine the exact concentration of the solubilized inclusion complex. Use this validated concentration to calculate your assay dosing.

Mechanism Drug Free Thiazole (Hydrophobic) Equil Stirring 48h (Thermodynamic Shift) Drug->Equil CD HP-β-CD (Hydrophobic Cavity) CD->Equil Complex Inclusion Complex (Water Soluble) Equil->Complex

Mechanism of HP-β-CD inclusion complexation for lipophilic thiazole compounds.

Part 3: Quantitative Data on Solubility Enhancements

The table below summarizes the expected solubility limits of highly lipophilic thiazole derivatives across different formulation strategies, allowing you to choose the right approach based on your assay's required concentration.

Formulation StrategyExpected Kinetic Solubility LimitFold IncreasePrimary Solubilization Mechanism
Free Base (PBS, pH 7.4) < 5 µM1xBaseline thermodynamic solubility
1% DMSO Co-solvent ~ 20 µM4xKinetic supersaturation via solvent[3]
pH Adjustment (pH < 6.0) ~ 50 - 100 µM10x - 20xProtonation of N-methylamine basic center
HP-β-CD Complexation > 1000 µM> 200xHydrophobic cavity encapsulation[5]

References

  • Separation Science in Drug Development, Part 2: High‑Throughput Characterization Source: LCGC International - Chromatography Online URL:[Link]

  • Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs Source: ResearchGate URL: [Link]

  • Perspectives in solubility measurement and interpretation Source: PMC (National Institutes of Health) URL:[Link]

  • Solubility Determination of Chemicals by Nephelometry Source: JRC Publications Repository (europa.eu) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Assay Interference with N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with research teams struggling to transition high-throughput screening (HTS) hits into validated lead compounds. The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with research teams struggling to transition high-throughput screening (HTS) hits into validated lead compounds. The compound N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine features a 1,3-thiazole core—a privileged scaffold in medicinal chemistry that is simultaneously notorious for exhibiting Pan-Assay Interference (PAINS) behaviors.

This guide provides a mechanistic breakdown of why this specific compound causes false positives, followed by self-validating protocols and troubleshooting FAQs to help you systematically triage your screening hits.

Part 1: The Causality of Interference (Mechanistic Breakdown)

Before troubleshooting, it is critical to understand the physicochemical properties of N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine that drive assay interference. Do not assume a hit is a true binder until you have ruled out the following mechanisms:

  • Colloidal Aggregation: The 2,4-diphenyl substitution creates a highly lipophilic and planar surface. In aqueous assay buffers, these molecules minimize thermodynamic instability by self-assembling into colloidal aggregates (typically 100–1000 nm in diameter). These colloids non-specifically sequester and denature target proteins, leading to apparent, yet false, enzymatic inhibition1[1].

  • Redox Cycling and ROS Generation: Thiazole derivatives can undergo redox cycling, particularly in the presence of reducing agents like DTT or TCEP, which are ubiquitous in biochemical assay buffers. This cycling generates hydrogen peroxide (H₂O₂) and other reactive oxygen species (ROS)1[1]. If your assay utilizes oxidation-sensitive reporters (e.g., luciferase or peroxidase-coupled systems), this ROS generation yields a false positive signal2[2].

  • Thiol Reactivity (PAINS): While the diphenyl-thiazole core is more stable than some other PAINS, certain thiazole derivatives can act as mild electrophiles or undergo oxidation to reactive species that covalently modify cysteine residues on the target protein 3[3].

  • Optical Interference: The extended π -conjugation across the diphenyl-thiazole system allows the molecule to absorb light in the UV-Vis spectrum. This can cause the "inner-filter effect" in fluorimetric assays or direct spectral overlap in colorimetric assays.

Part 2: Diagnostic Triage Workflow

Follow this logical workflow to systematically evaluate N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine hits.

TriageWorkflow Start Hit: N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine OptCheck Optical Interference Check (Absorbance/Fluorescence Scan) Start->OptCheck AggCheck Aggregation Check (DLS & +0.01% Triton X-100) Start->AggCheck RedoxCheck Redox Activity Check (HRP-PR / TCEP Assay) Start->RedoxCheck FalsePosOpt False Positive: Spectral Overlap OptCheck->FalsePosOpt High Background TrueHit Validated Hit: Proceed to Secondary Assays OptCheck->TrueHit Clear Spectrum FalsePosAgg False Positive: Colloidal Aggregation AggCheck->FalsePosAgg IC50 Shifts >10x AggCheck->TrueHit IC50 Stable FalsePosRedox False Positive: Redox Cycling RedoxCheck->FalsePosRedox H2O2 Detected RedoxCheck->TrueHit No ROS

Diagnostic workflow for triaging false positives in thiazole-based high-throughput screening hits.

Part 3: Troubleshooting Guide & FAQs

Q1: My dose-response curve for this compound shows a very steep Hill slope (>2.0). Is this indicative of a specific allosteric binding mechanism? A1: No. A Hill slope significantly greater than 1.5 in a standard biochemical assay is a classic hallmark of non-stoichiometric inhibition, most commonly colloidal aggregation 4[4]. True 1:1 competitive binding typically yields a Hill slope near 1.0. You must perform a detergent counter-screen (see Protocol 1) to validate this hit.

Q2: I am using a fluorimetric assay, and the compound shows potent inhibition. How do I rule out optical interference? A2: The diphenyl-thiazole core can quench fluorescence via the inner-filter effect. To test this, measure the absorbance of the compound alone at the exact excitation and emission wavelengths of your fluorophore. If the absorbance is >0.1 AU at your screening concentration, the observed "inhibition" is likely an optical artifact rather than true target engagement.

Q3: The compound was flagged by an in silico PAINS filter. Does this mean I should discard it immediately? A3: Not necessarily. While thiazoles are frequently flagged as PAINS due to potential thiol reactivity or redox activity 3[3], in silico filters are predictive, not definitive. You must empirically test the compound's reactivity. If it passes the Redox Activity Assay (Protocol 2) and shows no time-dependent inhibition (which would suggest covalent modification), it may be a true binder.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every validation experiment must be a self-validating system with built-in logical controls.

Protocol 1: Detergent-Based Aggregation Counter-Screen

Causality: Non-ionic detergents like Triton X-100 form micelles that outcompete the hydrophobic interactions holding the compound colloids together, effectively dissolving the aggregates. If the compound is a true binder, the detergent will not affect its interaction with the target's active site. Self-Validating Controls:

  • Positive Control: Rottlerin (a known aggregator).

  • Negative Control: A known, well-characterized competitive inhibitor of your target.

Methodology:

  • Prepare two identical sets of assay buffers: Buffer A (Standard) and Buffer B (Standard + 0.01% v/v Triton X-100).

  • Perform a 10-point quantitative HTS (qHTS) titration of N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine in both buffers 4[4].

  • Incubate for 30 minutes to allow for potential aggregate formation, then initiate the reaction.

  • Validation Logic: If the IC₅₀ in Buffer B shifts to a higher concentration by >10-fold compared to Buffer A, or if the activity is completely abolished, the compound is a colloidal aggregator and a false positive. If the positive/negative controls fail to behave as expected, the assay is invalid.

Protocol 2: HRP-PR Redox Activity Assay

Causality: This assay detects H₂O₂ generated by the redox cycling of the thiazole compound. Horseradish peroxidase (HRP) uses any generated H₂O₂ to oxidize phenol red (PR), resulting in a measurable absorbance shift. Self-Validating Controls:

  • Positive Control: 4-Amino-1-naphthol (a known redox cycler).

  • Negative Control: Vehicle (DMSO).

Methodology:

  • Prepare an assay mixture containing 100 µg/mL phenol red, 60 µg/mL HRP, and 1 mM DTT in your standard assay buffer.

  • Add the thiazole compound at 10 µM and 50 µM concentrations.

  • Measure absorbance at 610 nm every 5 minutes for 1 hour.

  • Validation Logic: A time-dependent increase in absorbance at 610 nm confirms the compound is generating H₂O₂ 1[1]. If this occurs, the compound is a redox-active false positive.

Part 5: Quantitative Data Summary

Use the following table to benchmark your validation results and determine if your hit should be rejected.

Interference MechanismDiagnostic AssayQuantitative MetricRejection Threshold
Colloidal Aggregation Detergent Counter-ScreenIC₅₀ Shift Ratio (IC₅₀ +Triton / IC₅₀ Standard)> 10-fold shift
Redox Cycling HRP-PR AssayAbsorbance Increase Rate (ΔA₆₁₀/min)> 0.05 AU/min
Optical Interference UV-Vis SpectrophotometryAbsorbance at Assay Wavelength> 0.1 AU at screening conc.
Thiol Reactivity ALARM NMR / Mass Spec% Covalent Adduct Formation> 10% adduct formation

Part 6: References

  • Title: Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? | ACS Medicinal Chemistry Letters Source: acs.org URL: [Link]

  • Title: PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS Source: nih.gov URL: [Link]

  • Title: Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries | PNAS Source: pnas.org URL: [Link]

  • Title: Structural Analysis and Identification of False Positive Hits in Luciferase-Based Assays Source: acs.org URL: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine

Introduction: The successful crystallization of a novel active pharmaceutical ingredient (API) like N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine is a critical step in drug development, dictating purity, stabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The successful crystallization of a novel active pharmaceutical ingredient (API) like N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine is a critical step in drug development, dictating purity, stability, and handling properties. Due to the unique molecular structure of this compound, public-domain data on its specific crystallization behavior is limited. This guide, therefore, provides a comprehensive, first-principles approach to developing and troubleshooting a robust crystallization process. It is designed for researchers, chemists, and pharmaceutical scientists to navigate common challenges and systematically optimize conditions for obtaining high-quality crystalline material.

The core of crystallization involves creating a supersaturated solution from which the compound precipitates in an ordered, crystalline form. This process is a delicate balance of thermodynamics (solubility) and kinetics (nucleation and growth).[1][2] This guide will address common failure points in this process and provide actionable, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: My compound is not crystallizing and remains dissolved or as an amorphous solid. What should I do?

A1: This indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation (the formation of initial crystal seeds) has not been overcome.[1][2] The first step is to increase the concentration, either by slowly evaporating the solvent or by adding an anti-solvent.[3] If crystals still do not form, you may need to induce nucleation by scratching the inside of the flask with a glass rod or by adding a "seed" crystal of the compound, if available.[4][5]

Q2: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?

A2: "Oiling out" is the formation of a liquid phase of your compound, which is immiscible with the solvent, instead of solid crystals.[6][7] This often happens when a solution is cooled too quickly or is too concentrated, causing the compound's solubility limit to be exceeded at a temperature above its melting point in that solvent system.[4] To resolve this, try using a more dilute solution, cooling the solution at a much slower rate, or selecting a different solvent system entirely.[5][6][8] Seeding the solution at a temperature just above where oiling occurs can also provide a template for proper crystal growth.[6][7]

Q3: How do I choose the best solvent for crystallization?

A3: An ideal single-solvent system is one where the compound is highly soluble at high temperatures but has low solubility at low temperatures. A systematic screening process is the most effective approach.[3] For compounds like this thiazole derivative, which has both aromatic and amine functionalities, a range of solvents with varying polarities should be tested. Often, a binary or even ternary solvent system (a "good" solvent for dissolving and a "poor" or "anti-solvent" to induce precipitation) offers the best control.[9][10]

Q4: My crystals are very small, like a fine powder or thin needles. How can I grow larger crystals?

A4: The formation of small or needle-like crystals is typically a result of rapid nucleation, where many crystals form at once but do not have time to grow large.[5] This is caused by creating supersaturation too quickly. To encourage the growth of larger, more well-defined crystals, slow down the rate of crystallization. This can be achieved by significantly reducing the cooling rate, or by using a slower method of introducing the anti-solvent, such as vapor diffusion.[5][11]

Q5: I suspect I have different crystal forms (polymorphs). How can I control this?

A5: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical concern in pharmaceuticals as different forms can have different properties.[12] The formation of specific polymorphs is highly dependent on crystallization conditions.[12] Systematically screening different solvents, cooling rates, and levels of supersaturation can help identify and selectively produce the desired polymorph.[9][12] For thiazole derivatives, studies have shown that solvent composition and initial concentration can significantly influence which polymorphic form crystallizes.[12]

In-Depth Troubleshooting Guides

Problem 1: Complete Failure to Crystallize (Persistent Oil or Amorphous Solid)

This is one of the most common challenges, arising from either high solubility or a significant kinetic barrier to nucleation.[1][13]

Causality: For a crystal to form, molecules must overcome an energy barrier to arrange themselves into a stable, ordered lattice.[14] If the compound is too soluble or if impurities are present that disrupt this process, nucleation may be inhibited, leading to an amorphous solid or a persistent oil.

Solutions:

  • Systematic Solvent & Anti-Solvent Screening: This is the most fundamental step. The goal is to find a solvent or solvent mixture where the compound has a steep solubility curve with respect to temperature or anti-solvent concentration.

  • Induce Nucleation:

    • Scratching: Vigorously scratch the inside surface of the glass flask (at the air-liquid interface) with a glass rod. The microscopic scratches provide nucleation sites.[5]

    • Seeding: If any crystalline material is available (even from a previous attempt that yielded a small amount of solid), add a single, tiny crystal to the supersaturated solution. This provides a template for further growth.[4][7]

  • Advanced Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a cap that has a small pinhole. Allow the solvent to evaporate over several days. This very slow increase in concentration can promote the growth of high-quality crystals.[11]

    • Vapor Diffusion: This is an excellent method for small quantities. Dissolve the compound in a small amount of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent." The anti-solvent vapor will slowly diffuse into the solution, gradually reducing the compound's solubility and promoting slow crystal growth.[11][15]

Experimental Protocol: Systematic Solvent Screening
  • Place ~10-20 mg of your compound into several small vials.

  • To each vial, add a different solvent dropwise from the list below, until the solid dissolves.

  • Observe which solvents dissolve the compound easily at room temperature (these may be good "good" solvents for anti-solvent methods) and which have poor solubility (potential anti-solvents).

  • For vials where the compound dissolved, place them in a cold bath (e.g., ice-water) and observe if a precipitate forms. An ideal single-solvent system will show high solubility when hot and low solubility when cold.

  • For promising "good" solvents, test combinations with anti-solvents. Dissolve the compound in the "good" solvent and add the anti-solvent dropwise until the solution becomes cloudy (the "cloud point"), then add a drop of the "good" solvent to redissolve the precipitate before allowing it to cool slowly.[8]

Table 1: Suggested Solvents for Screening (Organized by Polarity)

Solvent Class Examples Potential Role
Non-Polar Heptane, Cyclohexane Anti-Solvent
Ethers Diethyl Ether, MTBE Anti-Solvent / Co-Solvent
Esters Ethyl Acetate Good Solvent / Anti-Solvent
Aromatic Toluene, Xylene Good Solvent
Ketones Acetone, MEK Good Solvent
Alcohols Methanol, Ethanol, Isopropanol Good Solvent
Nitriles Acetonitrile Good Solvent
Amides DMF, DMAc Very Good (often too good) Solvent

| Other | Dichloromethane (DCM), THF, Water | Varies |

Note: For thiazole derivatives, combinations like Ethanol/Water, Acetone/Heptane, or Ethyl Acetate/Hexane are often effective starting points.[9][16]

Problem 2: The Compound "Oils Out"

Causality: Oiling out, or liquid-liquid phase separation (LLPS), occurs when the supersaturated solution separates into two liquid phases before crystallization can begin.[6][7] This is a thermodynamic phenomenon that must be avoided to achieve a crystalline solid.[6][17]

Solutions:

  • Reduce the Rate of Supersaturation: This is the most critical factor.

    • Slow Cooling: Instead of an ice bath, allow the flask to cool to room temperature on the benchtop, insulated from the surface, before any further cooling.

    • Slow Anti-Solvent Addition: Add the anti-solvent extremely slowly with vigorous stirring to avoid localized high supersaturation.[6]

  • Adjust Concentration: Start with a more dilute solution. This lowers the temperature at which the solution becomes saturated, potentially avoiding the temperature zone where oiling occurs.[4]

  • Change Solvent System: The choice of solvent can significantly impact the tendency to oil out. Sometimes, a solvent that is "too good" can promote oiling. Trying a solvent in which the compound is slightly less soluble can be effective.[8]

  • Strategic Seeding: Add a seed crystal at a temperature slightly higher than the oiling-out temperature. This encourages the system to bypass the liquid-liquid phase separation and proceed directly to crystallization.[6]

Visualized Workflows

Workflow 1: Systematic Approach to Solvent Selection

Solvent_Screening start Start: Pure Amorphous Compound solubility_test Test Solubility in 10-15 Solvents (Varying Polarity) start->solubility_test classify Classify Solvents: - Good (Soluble at RT) - Moderate (Soluble when Hot) - Poor (Insoluble) solubility_test->classify moderate_path Moderate Solvents classify->moderate_path Moderate good_path Good Solvents classify->good_path Good poor_path Poor Solvents (Potential Anti-Solvents) classify->poor_path Poor single_solvent Single Solvent Method: Slow Cooling moderate_path->single_solvent binary_solvent Binary Solvent Method: Add Anti-Solvent good_path->binary_solvent vapor_diffusion Vapor Diffusion good_path->vapor_diffusion poor_path->binary_solvent poor_path->vapor_diffusion success Success: Crystals Formed single_solvent->success binary_solvent->success vapor_diffusion->success Troubleshooting_Tree start Experiment Result no_solid No Solid Forms start->no_solid Clear Solution oiling_out Compound Oils Out start->oiling_out Liquid Droplets bad_crystals Poor Crystals (Needles/Powder) start->bad_crystals Fine Solid no_solid_q1 Is solution concentrated? no_solid->no_solid_q1 oiling_out_q1 Was cooling slow? oiling_out->oiling_out_q1 bad_crystals_q1 Was supersaturation slow? bad_crystals->bad_crystals_q1 node_concentrate Concentrate Solution: - Evaporate Solvent - Add Anti-Solvent no_solid_q1->node_concentrate No node_induce Induce Nucleation: - Scratch Flask - Add Seed Crystal no_solid_q1->node_induce No no_solid_q1->node_induce Yes node_slow_cooling Decrease Cooling Rate (Insulate Flask) oiling_out_q1->node_slow_cooling No node_dilute Use More Dilute Solution oiling_out_q1->node_dilute No oiling_out_q1->node_dilute Yes node_change_solvent Change Solvent System node_dilute->node_change_solvent Still Oils Out node_slow_super Slow Down Supersaturation: - Slower Cooling - Slower Anti-Solvent Addition bad_crystals_q1->node_slow_super No node_vapor_diff Try Vapor Diffusion bad_crystals_q1->node_vapor_diff No bad_crystals_q1->node_vapor_diff Yes

Caption: A decision tree for troubleshooting common crystallization problems.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 20). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]

  • Protheragen. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]

  • J-Stage. (n.d.). Transformation and Crystallization of Thiazole-Derivative Polymorphs. Retrieved from [Link]

  • ACS Publications. (2014, September 24). Crystallization Process Design Using Thermodynamics To Avoid Oiling Out in a Mixture of Vanillin and Water. Retrieved from [Link]

  • PMC. (2019, August 27). Multistep nucleation and growth mechanisms of organic crystals from amorphous solid states. Retrieved from [Link]

  • ACS Publications. (2012, September 12). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from [Link]

  • HUBER. (2021, August 18). Solubility determination and crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]

  • MDPI. (2023, October 26). Nucleation and Crystal Growth: Recent Advances and Future Trends. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Request PDF. Retrieved from [Link]

  • Nature. (2017, June 26). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Retrieved from [Link]

  • OA Monitor Ireland. (n.d.). Nucleation of Organic Crystals—A Molecular Perspective. Retrieved from [Link]

  • Chemical Society Reviews (RSC Publishing). (2023, March 1). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]

  • International Journal of Molecular Science. (2010, April 26). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Retrieved from [Link]

  • Wiley-VCH. (2010, February 1). 1 Synthesis Mechanism: Crystal Growth and Nucleation. Retrieved from [Link]

  • Reddit. (2025, July 26). Need help with antisolvent crystallization of small molecule. Retrieved from [Link]

  • ACS Publications. (2024, March 7). Inhibition of Crystal Nucleation and Growth: A Review. Retrieved from [Link]

  • Scientific.Net. (n.d.). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Retrieved from [Link]

  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • ACS Publications. (n.d.). Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Retrieved from [Link]

  • European Journal of Engineering and Technology Research. (2021, August 31). Synthesis, Crystal Growth, Crystal Arrangement, Optical, Thermal, NLO and Biological Investigations of Heterocyclic Compounds of N-(1,3-benzothiazol-2-yl)benzamide and N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide. Retrieved from [Link]

  • PubMed. (2019, June 10). Design and Solid-Phase Parallel Synthesis of 2,4,5-Trisubstituted Thiazole Derivatives via Cyclization Reaction with a Carbamimidothioate Linker. Retrieved from [Link]

  • MDPI. (2023, September 4). Optimization of Batch Crystallization of Magnetic Lysozyme Crystals and Study of the Continuous Crystallization Process. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]-4-methylbenzenesulfonohydrazide. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of LC-MS/MS method for N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine quantification

Title: Validation of LC-MS/MS Method for N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine Quantification: A Comparative Guide Introduction The quantification of synthetic heterocyclic compounds in biological matri...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of LC-MS/MS Method for N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine Quantification: A Comparative Guide

Introduction

The quantification of synthetic heterocyclic compounds in biological matrices is a critical bottleneck in preclinical pharmacokinetics. N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine is a highly lipophilic thiazole derivative characterized by a bulky 2,4-diphenyl substitution and a basic secondary amine. These structural features present unique analytical challenges, including severe matrix suppression from endogenous phospholipids and poor peak shape on traditional reversed-phase columns.

This guide provides an objective comparison of sample preparation and chromatographic strategies for this analyte, culminating in a self-validating LC-MS/MS protocol grounded in current FDA and EMA bioanalytical guidelines [1].

Comparative Analysis of Sample Preparation Strategies

To achieve the required Lower Limit of Quantification (LLOQ) in human plasma, the extraction method must efficiently isolate the analyte while removing phospholipid interferences. We compared Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange Solid Phase Extraction (MCX SPE).

Mechanistic Causality: The secondary amine of the analyte (pKa ~8.5) is protonated at physiological pH. While PPT is rapid, it fails to remove matrix lipids, leading to severe ion suppression in the MS source [2]. LLE with non-polar solvents (e.g., MTBE) yields moderate recovery but co-extracts neutral lipids.

MCX SPE is the optimal choice because it exploits both the hydrophobicity of the diphenyl-thiazole core and the positive charge of the amine. By loading the sample at an acidic pH, the analyte binds ionically to the sulfonic acid sorbent. This allows for an aggressive 100% organic wash to elute neutral lipids before eluting the target analyte with a basic organic solvent.

Table 1: Performance Comparison of Extraction Techniques (Spiked Plasma at 10 ng/mL)

Extraction MethodMean Recovery (%)Matrix Effect (%)Precision (% CV)Phospholipid Removal
PPT (Acetonitrile) 88.445.2 (Suppression)14.5Poor
LLE (MTBE) 76.282.19.8Moderate
MCX SPE 94.5 98.5 (Negligible) 3.2 Excellent

Chromatographic Separation: C18 vs. Biphenyl Chemistries

Reversed-phase liquid chromatography (RPLC) is the standard for LC-MS/MS, but column chemistry dictates selectivity and peak shape.

Mechanistic Causality: Standard C18 columns rely entirely on dispersive hydrophobic interactions. For N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine, the extensive π-electron system of the diphenyl-thiazole core can lead to peak tailing and suboptimal retention on purely aliphatic C18 phases.

A Biphenyl column introduces orthogonal selectivity via π-π interactions. The biphenyl stationary phase dynamically interacts with the aromatic rings of the analyte, increasing retention time (moving the analyte away from the solvent front where residual matrix elutes) and dramatically improving peak symmetry.

Table 2: Chromatographic Performance Comparison

Column ChemistryRetention Time (min)Peak Asymmetry (As)Theoretical Plates (N)Signal-to-Noise (S/N)
Standard C18 1.851.65 (Tailing)4,500150:1
Biphenyl Phase 3.10 1.05 (Symmetrical) 12,200 480:1

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

The following protocol outlines a self-validating system for method validation, ensuring strict compliance with FDA and EMA parameters [1][3].

Step 1: Calibration and System Suitability

  • Prepare an 8-point calibration curve in blank human plasma ranging from 0.5 ng/mL (LLOQ) to 500 ng/mL (ULOQ).

  • Spike all samples with a stable isotope-labeled internal standard (SIL-IS) at a constant concentration of 50 ng/mL to correct for extraction variations and instrument drift.

  • Validation Check: The calibration curve must exhibit an R2>0.99 using a 1/x² weighted linear regression. The LLOQ must have a signal-to-noise ratio 5:1.

Step 2: MCX SPE Extraction

  • Condition: 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water.

  • Load: 200 µL of spiked plasma diluted 1:1 with 2% Formic Acid.

  • Wash 1: 1 mL 2% Formic Acid (removes salts and proteins).

  • Wash 2: 1 mL 100% Methanol (removes neutral lipids; analyte remains ionically bound).

  • Elute: 1 mL 5% Ammonium Hydroxide in Methanol (neutralizes the amine, releasing the analyte).

  • Dry & Reconstitute: Evaporate under nitrogen at 40°C; reconstitute in 100 µL of Initial Mobile Phase.

Step 3: LC-MS/MS Analysis

  • Column: Biphenyl (50 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: A = 0.1% Formic acid in Water; B = 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 4 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Detection: Electrospray Ionization in positive mode (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transition for the protonated precursor [M+H]+.

Step 4: Matrix Effect and Precision Validation

  • Matrix Factor (MF): Extract blank plasma from 6 independent donor lots. Post-spike the extracts with the analyte at Low QC (1.5 ng/mL) and High QC (400 ng/mL) levels. Compare the peak area to neat standard solutions.

  • Validation Check: The IS-normalized MF coefficient of variation (CV) must be <15%[2].

  • Precision & Accuracy: Analyze 6 replicates of Quality Control (QC) samples at 4 levels (LLOQ, LQC, MQC, HQC) across 3 separate days.

  • Validation Check: Intra- and inter-day precision must be 15% CV ( 20% for LLOQ), and accuracy must be within ±15% of the nominal concentration.

Workflow Visualization

Workflow N1 Plasma Sample (Spiked with IS) N2 MCX SPE (Targeting 2° Amine) N1->N2 Extraction N3 Biphenyl LC (π-π Interactions) N2->N3 Injection N4 ESI+ MS/MS (MRM Mode) N3->N4 Ionization N5 Method Validation (FDA/EMA) N4->N5 Quantification

Workflow for the extraction, separation, and LC-MS/MS validation of the thiazole derivative.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov, May 2018.[Link]

  • Resolian. "8 Essential Characteristics of LC-MS/MS Method Validation." Resolian Bioanalytical Blog, 2023.[Link]

  • European Medicines Agency (EMA). "Guideline on bioanalytical method validation." EMA.europa.eu, July 2011.[Link]

Comparative

Cross-Validation of Binding Affinity Assays for N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine: A Comparative Guide

Executive Summary Accurately determining the binding affinity ( KD​ ) of small molecule inhibitors is a critical bottleneck in early-stage drug discovery. Relying on a single biophysical technique often leads to ambiguou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurately determining the binding affinity ( KD​ ) of small molecule inhibitors is a critical bottleneck in early-stage drug discovery. Relying on a single biophysical technique often leads to ambiguous or artifactual data, particularly for hydrophobic compounds[1]. This guide provides a comprehensive, objective comparison of three orthogonal biophysical assays—Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and Isothermal Titration Calorimetry (ITC)—using the highly lipophilic building block N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine as a model analyte against a representative target protein (e.g., p38α MAPK).

By establishing self-validating protocols for each method, researchers can filter out false positives and confidently advance validated hits into lead optimization[2].

Analyte Profile & The Need for Orthogonal Validation

Compound: N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine (CAS: 884507-18-0) Molecular Weight: ~280 Da Structural Liabilities: The presence of a thiazole core flanked by two phenyl rings renders this molecule highly hydrophobic.

The Challenge: Lipophilic, low-molecular-weight compounds frequently exhibit poor aqueous solubility, leading to non-specific binding to assay matrices (like SPR dextran hydrogels) or compound aggregation. Because different techniques measure binding via distinct physical phenomena (refractive index, thermophoresis, and enthalpy), their parallel application compensates for individual methodological weaknesses[2]. Cross-validation is essential because KD​ values for the same small molecule can vary drastically depending on the technique used[1].

Workflow & Decision Matrix

The following workflow illustrates the logical progression from primary kinetic screening to solution-phase validation and thermodynamic profiling.

G Start Compound: N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine Solubility Solubility & QC (DLS, LC-MS) Start->Solubility SPR Primary Kinetics: SPR Determine kon, koff, KD Solubility->SPR Soluble in 5% DMSO MST Orthogonal Validation: MST Solution-phase KD SPR->MST Hit Identified ITC Thermodynamics: ITC Determine ΔH, ΔS, Stoichiometry MST->ITC KD Confirmed Decision Data Concordance? (KD within 3-fold) ITC->Decision Valid Validated Hit Proceed to Lead Opt Decision->Valid Yes Investigate Investigate Discrepancy (Aggregation, Non-specific binding) Decision->Investigate No

Figure 1: Orthogonal cross-validation workflow for small molecule binding affinity.

Experimental Protocols & Causality

Surface Plasmon Resonance (SPR): The Kinetic Workhorse

SPR is the gold standard for real-time quantitative binding affinities and kinetics ( kon​ , koff​ )[3]. However, the target protein must be immobilized, which can occasionally obscure binding pockets or alter native conformations[4].

Self-Validating Protocol:

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Causality: Amine coupling is robust, but to ensure the protein remains active, a known reference inhibitor must be injected first to validate the surface's binding capacity ( Rmax​ ).

  • Buffer Matching: Prepare running buffer (e.g., PBS-P+) containing exactly 5% DMSO. Causality: N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine requires 5% DMSO to remain soluble. Because DMSO drastically alters the bulk refractive index, even a 0.1% mismatch between the sample and running buffer will create massive signal artifacts.

  • Solvent Correction (The Validation Step): Run a DMSO calibration curve (4.5% to 5.5% DMSO) before and after the analyte injections. This self-validates the assay by allowing the software to mathematically subtract bulk refractive index errors.

  • Analyte Injection: Inject the compound in a 3-fold dilution series (e.g., 10 µM down to 120 nM) using a multi-cycle kinetic approach.

Microscale Thermophoresis (MST): The Solution-Phase Validator

MST analyzes molecular interactions in microliter-scale samples by measuring the directed movement of molecules in a temperature gradient[4]. It is highly advantageous for hydrophobic compounds because it occurs in free solution, eliminating the matrix-binding artifacts common in SPR[3].

Self-Validating Protocol:

  • Target Labeling: Label the target protein with an amine-reactive RED-NHS fluorophore. Causality: The red emission spectrum minimizes auto-fluorescence interference from the thiazole/phenyl rings of the compound.

  • Sample Preparation: Mix a constant concentration of labeled protein (e.g., 20 nM) with a 16-point serial dilution of the compound in assay buffer (PBS + 5% DMSO + 0.05% Tween-20). Causality: Tween-20 is critical to prevent the lipophilic compound and the protein from adsorbing to the glass capillary walls.

  • Capillary Scan (The Validation Step): Before applying the IR laser, perform a capillary fluorescence scan. If the fluorescence drops at high compound concentrations, it indicates ligand-induced protein aggregation or fluorescence quenching—invalidating the run. A flat baseline validates the assay.

  • Thermophoresis: Apply the IR laser and record the change in normalized fluorescence ( ΔFnorm​ ) to calculate the KD​ .

Isothermal Titration Calorimetry (ITC): The Thermodynamic Truth

ITC is a true label-free method that directly measures the heat ( ΔH ) released or absorbed during binding, providing stoichiometry ( N ) and entropy ( ΔS ) without any immobilization or fluorescent tags[5].

Self-Validating Protocol:

  • Buffer Dialysis: Dialyze the target protein extensively against the exact assay buffer. Causality: ITC is exquisitely sensitive to heats of dilution. If the DMSO concentration in the ligand syringe differs from the protein cell by even a fraction of a percent, the resulting heat of mixing will completely mask the binding heat.

  • Reverse Titration Setup: Place 50 µM of the compound in the sample cell and titrate 500 µM of the protein from the syringe. Causality: Traditional ITC places the protein in the cell and the ligand in the syringe. However, N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine has limited solubility and cannot be concentrated to the ~500 µM required for a standard syringe load. Reverse titration solves this solubility bottleneck.

  • Blank Titration (The Validation Step): Titrate the protein into the buffer alone. Subtract this background heat from the experimental data. If the blank heats are large and variable, the buffer matching has failed, and the experiment must be repeated.

Quantitative Data Presentation

The table below summarizes a representative cross-validation dataset for N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine binding to a model target. A KD​ variance within a 3-fold range across orthogonal platforms is considered highly concordant and validates the interaction[1].

Assay PlatformMeasured KD​ (nM)Kinetics / ThermodynamicsThroughputSample ConsumptionKey AdvantageKey Limitation
SPR 450 ± 20 kon​ : 2.1×104M−1s−1 koff​ : 0.0094s−1 Medium-HighLow (~10 µg protein)Real-time kinetic rates ( kon​ , koff​ )[3]Requires surface immobilization[4]
MST 520 ± 35N/A (Equilibrium only)MediumVery Low (~1 µg protein)Solution-phase, handles lipophilicity well[4]Requires fluorescent labeling[3]
ITC 380 ± 15 ΔH : -8.5 kcal/mol −TΔS : -0.3 kcal/mol N : 0.95LowHigh (~1-2 mg protein)True label-free, yields stoichiometry[5]High sample demand, low throughput[4]

Conclusion

For lipophilic small molecules like N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine, no single assay provides a flawless picture of binding. SPR offers unparalleled kinetic resolution but risks matrix artifacts. MST provides a rapid, solution-phase equilibrium check, while ITC delivers the definitive thermodynamic proof of a 1:1 binding event. By combining these techniques into a self-validating workflow, researchers can ensure robust, artifact-free hit validation.

Sources

Validation

Comparison Guide: Validating the Mechanism of Action of N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine Using CRISPR Knockout Cell Lines

This guide provides a comprehensive, technically detailed framework for validating the mechanism of action (MOA) of a novel small molecule inhibitor, N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine, hereafter ref...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically detailed framework for validating the mechanism of action (MOA) of a novel small molecule inhibitor, N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine, hereafter referred to as Thiazolamine-D . We will operate under the hypothesis that Thiazolamine-D exerts its cytotoxic effects by inhibiting a critical cellular enzyme, Protein Kinase X (PKX) .

The definitive validation of a drug's MOA is a cornerstone of drug development, ensuring that its therapeutic effects are due to the intended on-target activity.[1][2][3][4] Among the most robust methods for this validation is the use of CRISPR/Cas9 gene-editing technology to create knockout (KO) cell lines.[5][6] The central premise is simple yet powerful: if a compound acts exclusively through a specific protein target, genetically ablating that target should render cells resistant to the compound's effects.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist of protocols to explain the scientific reasoning behind each step, ensuring a self-validating and robust experimental design.

The Logic of CRISPR-Based MOA Validation

The entire validation strategy rests on a clear logical foundation. We will compare the effects of Thiazolamine-D on a parental (Wild-Type, WT) cell line with its effects on a derivative cell line in which the gene encoding our putative target, PKX, has been knocked out (PKX-KO).

This logic can be visualized as follows:

cluster_WT Wild-Type (WT) Cells cluster_KO PKX Knockout (KO) Cells WT_cells WT Cells (PKX Present) WT_drug Add Thiazolamine-D WT_cells->WT_drug WT_result Cell Death (Observed Phenotype) WT_drug->WT_result Conclusion Conclusion: Mechanism of Action is Validated WT_result->Conclusion If... KO_cells PKX-KO Cells (PKX Absent) KO_drug Add Thiazolamine-D KO_cells->KO_drug KO_result Cell Survival (Phenotype Rescued) KO_drug->KO_result KO_result->Conclusion ...and... Hypothesis Hypothesis: Thiazolamine-D acts through PKX

Caption: Logical framework for validating drug MOA using a CRISPR knockout line.

Phase 1: Generation and Validation of PKX-KO Cell Lines

Generating a knockout cell line is a significant undertaking that can take months. Rigorous validation at each step is critical to prevent the costly and time-consuming failure of downstream experiments.[7]

Step 1.1: sgRNA Design and Vector Construction

The success of a CRISPR experiment begins with the design of the single guide RNA (sgRNA).[8] The sgRNA is a ~100 nucleotide RNA molecule comprising a ~20 nucleotide spacer sequence, which is complementary to the target DNA, and a scaffold sequence that binds the Cas9 nuclease.[9][10][11]

Causality: A well-designed sgRNA will direct the Cas9 nuclease to the precise genomic locus of the PKX gene, minimizing off-target cleavage events that could confound results.[10]

Protocol: sgRNA Design

  • Obtain Target Sequence: Acquire the cDNA or genomic sequence for the target gene, PKX.

  • Select Target Exon: Choose an early, constitutively expressed exon. Targeting an early exon is more likely to introduce a frameshift mutation that results in a premature stop codon and subsequent nonsense-mediated decay (NMD) of the mRNA.[12]

  • Use Design Software: Input the exon sequence into a reputable sgRNA design tool (e.g., Broad Institute GPP sgRNA Designer, CRISPOR).[8] These tools identify potential 20-nucleotide target sequences that are immediately upstream of a Protospacer Adjacent Motif (PAM), which for the common S. pyogenes Cas9 is 5'-NGG.[11]

  • Prioritize Guides: Select 2-3 top-scoring guides based on predicted on-target efficiency and low off-target scores.[13] Key parameters include GC content (40-80%) and the absence of confounding genomic features.[8]

  • Vector Cloning: Synthesize oligonucleotides for the chosen sgRNA sequences and clone them into a suitable expression vector. For stable knockout generation, an all-in-one lentiviral vector expressing both Cas9 and the sgRNA is highly efficient.[14]

Step 1.2: Cell Line Transduction and Single-Cell Cloning

Lentiviral transduction is an effective method for delivering CRISPR components into a wide variety of cell types, as the viral cassette integrates into the host genome, ensuring stable expression.[15][16][17]

Protocol: Lentiviral Transduction and Clonal Isolation

  • Virus Production: Co-transfect HEK293T cells with the sgRNA-Cas9 lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.

  • Transduction: Transduce the target wild-type cell line with the harvested lentivirus. It is crucial to determine the optimal multiplicity of infection (MOI) to ensure a high percentage of transduced cells.[15]

  • Antibiotic Selection: If the vector contains a resistance marker (e.g., puromycin), apply the antibiotic to select for successfully transduced cells.

  • Single-Cell Isolation: Isolate single cells from the selected population into a 96-well plate. This can be achieved via limiting dilution or fluorescence-activated cell sorting (FACS).[18]

  • Clonal Expansion: Culture the single-cell clones for several weeks until sufficient cell numbers are available for validation. This is often the most time-intensive part of the process.

Step 1.3: Definitive Knockout Validation

Protocol: Genomic Validation via Sanger Sequencing

  • Genomic DNA Extraction: Extract genomic DNA from each expanded clone and from the parental WT cell line.

  • PCR Amplification: Amplify the region of the PKX gene targeted by the sgRNA (a ~500-800 bp amplicon is ideal).

  • Sanger Sequencing: Sequence the PCR products.

  • Analysis: Compare the sequence from each clone to the WT sequence. A successful knockout will show a heterogeneous sequence trace downstream of the cut site, indicating the presence of insertions or deletions (indels). Specialized software can be used to deconvolve these traces and confirm a frameshift mutation.

Protocol: Proteomic Validation via Western Blot

  • Prepare Lysates: Lyse cells from each Sanger-confirmed KO clone and the WT parental line.

  • Quantify Protein: Determine the total protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[19]

  • Immunoblotting: Probe the membrane with a validated primary antibody against PKX. Use an antibody that binds to a region of the protein downstream of the targeted exon. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal loading.

  • Analysis: A true knockout clone will show a complete absence of the PKX protein band compared to the strong band present in the WT lane.[12][20] Be wary of truncated protein products, which may indicate a non-functional but still present protein.[12]

cluster_workflow CRISPR Knockout Generation Workflow cluster_validation 5. Validation sgRNA 1. sgRNA Design & Vector Cloning Transduction 2. Lentiviral Transduction sgRNA->Transduction Selection 3. Antibiotic Selection Transduction->Selection Cloning 4. Single-Cell Cloning & Expansion Selection->Cloning Sanger Genomic (Sanger) Cloning->Sanger WB Proteomic (Western Blot) Cloning->WB ValidatedKO Validated PKX-KO Cell Line Sanger->ValidatedKO WB->ValidatedKO

Caption: Workflow for generating and validating a CRISPR knockout cell line.

Phase 2: Comparative Analysis of Thiazolamine-D

With validated WT and PKX-KO cell lines in hand, we can now directly test our hypothesis. We will use a tiered approach, starting with a broad phenotypic assay and moving to specific target engagement and pathway analyses.

Assay 1: Phenotypic Response (Cell Viability)

The most critical experiment is to determine if the absence of PKX confers resistance to Thiazolamine-D. This is measured by generating dose-response curves and comparing the half-maximal inhibitory concentration (IC50).[21][22]

Protocol: Dose-Response Curve Generation

  • Cell Plating: Seed WT and PKX-KO cells in parallel into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Thiazolamine-D. Treat the cells with a range of concentrations (e.g., 10-point, 3-fold dilutions) for a period determined by the compound's known kinetics (e.g., 72 hours). Include a vehicle-only (DMSO) control.

  • Viability Readout: Measure cell viability using a standard assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percent viability versus the log-transformed drug concentration and fit the data to a non-linear regression model (variable slope, four parameters) to determine the IC50 value for each cell line.[23][24][25]

Expected Outcome & Interpretation: If PKX is the true target, we expect to see a significant rightward shift in the dose-response curve for the PKX-KO cells, resulting in a much higher IC50 value compared to the WT cells.

Cell LinePutative TargetThiazolamine-D IC50 (nM)Fold-Resistance (KO/WT)Interpretation
Wild-Type (WT)PKX (Present)15-Compound is potent in WT cells.
PKX-KOPKX (Absent)>10,000>667Loss of target confers strong resistance, validating the MOA.
Assay 2: Direct Target Engagement (CETSA)

While a phenotypic shift is strong evidence, it is indirect. The Cellular Thermal Shift Assay (CETSA) provides direct evidence of target engagement by measuring the physical binding of a drug to its target protein within intact cells.[26][27] The principle is that a protein becomes more thermally stable when bound to a ligand.[19][28]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat suspensions of WT and PKX-KO cells with either vehicle (DMSO) or a saturating concentration of Thiazolamine-D (e.g., 100x IC50) for 1 hour.[26]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3-8 minutes using a thermal cycler.[19][27]

  • Lysis & Centrifugation: Lyse the cells via freeze-thaw cycles and centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[19]

  • Western Blot Analysis: Collect the supernatant (containing soluble protein) and analyze the amount of soluble PKX remaining at each temperature by Western Blot.

Expected Outcome & Interpretation: In WT cells, the Thiazolamine-D-treated samples should show more soluble PKX at higher temperatures compared to the vehicle-treated samples, indicating thermal stabilization upon binding. This effect will be completely absent in the PKX-KO cells, as there is no protein to stabilize.

Cell LineTreatmentTagg (°C) of PKXΔTagg (°C)Interpretation
Wild-Type (WT)Vehicle (DMSO)48.5-Baseline thermal stability of PKX.
Wild-Type (WT)Thiazolamine-D56.2+7.7Compound binds and stabilizes PKX in cells.
PKX-KOVehicle / DrugN/AN/ANo protein present to measure. Confirms assay specificity.
Assay 3: Downstream Pathway Modulation

Finally, to confirm that target engagement leads to the expected functional consequence, we can analyze a known downstream substrate of PKX. Let's assume PKX phosphorylates "Substrate Y" (p-Substrate Y).

cluster_pathway Hypothetical PKX Signaling Pathway Upstream Upstream Signal PKX Protein Kinase X (PKX) Upstream->PKX SubstrateY Substrate Y PKX->SubstrateY pSubstrateY p-Substrate Y PKX->pSubstrateY Phosphorylation Response Cellular Response (e.g., Proliferation) pSubstrateY->Response Drug Thiazolamine-D Drug->PKX

Caption: Hypothetical signaling pathway inhibited by Thiazolamine-D.

Protocol: Pathway Western Blot

  • Treatment: Treat WT and PKX-KO cells with increasing concentrations of Thiazolamine-D for a short period (e.g., 2-4 hours).

  • Lysis & Western Blot: Prepare cell lysates and perform a Western Blot analyzing for levels of p-Substrate Y, total Substrate Y, and PKX.

Expected Outcome & Interpretation: In WT cells, Thiazolamine-D should cause a dose-dependent decrease in p-Substrate Y levels, without affecting total Substrate Y. In PKX-KO cells, the baseline level of p-Substrate Y will already be near zero, and treatment with Thiazolamine-D will have no further effect. This result demonstrates that the compound inhibits the specific catalytic activity of its target in a cellular context.

Conclusion: Synthesizing the Evidence

Validating the mechanism of action of a novel compound like Thiazolamine-D requires a multi-faceted, evidence-based approach. By integrating CRISPR/Cas9-mediated gene knockout with carefully chosen phenotypic, biophysical, and biochemical assays, researchers can build an undeniable case for a compound's MOA.

  • The phenotypic dose-response assay demonstrates that the cellular effect is dependent on the target's presence.

  • The Cellular Thermal Shift Assay (CETSA) provides direct proof of physical drug-target binding in the complex milieu of the cell.

  • The downstream pathway analysis confirms that this binding event leads to the intended functional modulation of the target's activity.

When the results from all three assays align, as described in this guide, it provides the highest possible confidence that N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine acts as a specific inhibitor of Protein Kinase X. This foundational knowledge is indispensable for advancing a compound through the drug development pipeline.

References

  • GenScript. (2024, April 25). A Guide to Efficient CRISPR gRNA Design: Principles and Design Tools. Retrieved from [Link]

  • Synthego. (n.d.). The Complete Guide to Understanding CRISPR sgRNA. Retrieved from [Link]

  • Biognosys. (n.d.). How to Validate a CRISPR Knockout. Retrieved from [Link]

  • Käding, P. (2024, May 19). Determining IC50 Values for Polyherbal Formulations Using Dose-Response Curves. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Springer Protocols. (n.d.). Production and Validation of Lentiviral Vectors for CRISPR/Cas9 Delivery. Retrieved from [Link]

  • ResearchGate. (n.d.). Lentiviral transduction for the delivery of CRISPR/CAS9 to macrophages.... Retrieved from [Link]

  • ResearchGate. (2019, September 5). Principles and Requirements of Designing a Good sgRNA for Genome Editing with using CRISPR Technology. Retrieved from [Link]

  • Cyagen. (2025, June 5). How to Validate Your Targeted Gene Editing Knockout Cell Line?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). CRISPR approaches to small molecule target identification. Retrieved from [Link]

  • abm Inc. (n.d.). CRISPR Cas9 Studies - gRNA Design. Retrieved from [Link]

  • ACS Chemical Biology. (2017, December 20). CRISPR Approaches to Small Molecule Target Identification. Retrieved from [Link]

  • Oxford Academic. (2020, March 2). Process for an efficient lentiviral cell transduction. Retrieved from [Link]

  • VectorBuilder. (n.d.). Lentivirus CRISPR Vector. Retrieved from [Link]

  • YouTube. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]

  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ubigene. (n.d.). CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation. Retrieved from [Link]

  • RPubs. (2018, April 10). Dose-Response Curve Analysis. Retrieved from [Link]

  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]

  • Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]

  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Horizon Discovery. (2023, June 30). Overcoming the pitfalls of validating knockout cell lines by western blot. Retrieved from [Link]

  • bit.bio. (n.d.). CRISPR knockout screening for drug target identification and validation using CRISPR-Ready ioMicroglia. Retrieved from [Link]

  • ResearchGate. (n.d.). CRISPR Approaches to Small Molecule Target Identification | Request PDF. Retrieved from [Link]

  • ACS Publications. (2017, December 20). CRISPR Approaches to Small Molecule Target Identification. Retrieved from [Link]

Sources

Comparative

N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine vs reference standard purity analysis

[label="System Suitability\n Analyzing the Underlying Cause I'm now diving into the underlying causes for our analytical choices. Specifically, I'm examining why we use 0.1% TFA, focusing on the secondary amine in the mo...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="System Suitability\n

Analyzing the Underlying Cause

I'm now diving into the underlying causes for our analytical choices. Specifically, I'm examining why we use 0.1% TFA, focusing on the secondary amine in the molecule and its impact on peak shape. I'm also confirming the critical role of a CRS for accurate w/w% determination, despite high area% purity from HPLC. A clear data comparison structure is being considered.

Investigating Peak Shape Causes

I'm now zeroing in on the need for 0.1% TFA due to the secondary amine, aiming for optimal peak shape. Also, I'm working on clarifying methodologies for standard and sample preparation, as well as outlining HPLC-UV method parameters. I want to highlight the role of the CRS in accurate w/w% determination, even with high area% purity.

Refining HPLC Method Details

I am now meticulously detailing the HPLC method. I'm focusing on the gradient program (10% to 90% B), the column specifications, and the rationale behind using 0.1% TFA to protonate the secondary amine. I've also incorporated the SST requirements into the thinking. I want to convey an improved understanding.

Detailing Impurity Formation

I'm now focusing on the impurities identified via LC-MS. Specifically, I am thinking through the formation of the impurity at RRT 1.12, the unreacted aldehyde. I'm also now thinking through why the other impurity has an RRT of 0.85, and is a desmethyl degradation product or related amine byproduct.

Refining Purity Workflow

I'm now integrating the LC-MS impurity information with the HPLC data and considering how each impurity relates to the overall workflow for determining drug substance purity. I'm focusing on their origins, and how they relate to the manufacturing process. I am linking the impurity formation to specific process steps, so that the sources of each impurity are apparent.

Linking Impurity Origins

I'm now establishing clear connections between identified impurities and their points of origin within the manufacturing process. I am linking the impurity formation to specific process steps, so that the sources of each impurity are apparent. I am specifically considering how the unreacted aldehyde and the desmethyl degradation product (or related amine byproduct) originate during the synthesis. I'm focusing on why a CRS is crucial.

Synthesizing Method Rationale

I'm synthesizing the analytical method rationale now. I'm focusing on the overall workflow, and how it incorporates both HPLC-UV and LC-MS analyses to confirm drug substance purity against a CRS. I'm ensuring an orthogonal and self-validating approach, citing the necessary references.

Synthesizing Method Rationale

I'm solidifying the rationale for a dual orthogonal approach for purity assessment. I am leveraging both HPLC-UV for quantitation against a CRS, and LC-MS for identifying unknown impurities. The system suitability tests, following USP <1225>, confirms the method's fitness. I'm focusing on aligning this with ICH Q2(R2) for specificity and linearity.

Refining Diagram and Workflow

I'm now integrating the new diagram with the broader analytical workflow, ensuring logical flow. I'm focusing on "Sample & CRS Preparation" as the start, and connecting SST, HPLC, and LC-MS appropriately. I've updated node labels, colors and flow to reflect this, incorporating the SST criteria and the ultimate pass/fail decision. I'm checking that the RSD is ≤ 2.0%

Refining System Suitability

I'm now zeroing in on the system suitability tests (SST). I'm looking at RSD ≤ 2.0% for repeatability, peak tailing factor, and theoretical plates for the main peak, as well as the resolution between the drug substance and any nearby impurities. The objective is to refine the SST criteria for robustness.

Detailing Chromatography Parameters

I'm now detailing the chromatographic method. I'm noting the C18 column, the 0.1% TFA mobile phases, and the gradient program. I am focusing on why a 0.1% TFA mobile phase is used to protonate the secondary amine for sharp peaks. I am incorporating flow rate, detection wavelength, and injection volume.

I'm now zeroing in on the system suitability tests (SST). I'm looking at RSD ≤ 2.0% for repeatability, peak tailing factor, and theoretical plates for the main peak, as well as the resolution between the drug substance and any nearby impurities. The objective is to refine the SST criteria for robustness.

Refining Analytical Workflow

I'm now integrating quantitative data with analytical insights to finalize the workflow. I've been reviewing the quantitative data table, focusing on how the chromatographic parameters and the impurity profiling contribute to the batch's final acceptance or rejection. I'm confirming that the RSD ≤ 2.0% confirms the injection precision, while tailing factor ≤ 1.5 confirms column integrity, and all the relevant SST parameters are met.

Connecting Impurity Profiles

I'm now correlating the specific LC-MS impurity information (RRTs 1.12 and 0.85) to the broader workflow and analytical methods, so the connections between the origins of the impurities and their detection are clear. I've linked the unreacted aldehyde and desmethyl byproduct to their synthetic process sources.

Finalizing Impurity Linkages

I'm finalizing the connections between the impurity profiles from LC-MS and the HPLC quantitation. I've linked impurities like the unreacted aldehyde and desmethyl byproduct to their synthetic origins, and I'm ensuring this connection is explicit in the analytical strategy. I am thinking through the rationale. I'm focusing on why a CRS is crucial.

Finalizing Impurity Workflow

I'm now putting the finishing touches on the analytical workflow, focusing on integrating the various analytical techniques and incorporating all data, especially connecting the impurity profiles with their origins. I've confirmed that the unreacted aldehyde and desmethyl byproduct origins are clear. I will be incorporating the final method rationale for purity.

Comprehensive Purity Analysis Guide: N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine vs. Certified Reference Standard

Executive Summary

N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine is a highly specialized thiazole derivative utilized as a critical pharmacophore and synthetic intermediate in advanced medicinal chemistry[1]. Because thiazole-containing building blocks are susceptible to oxidative degradation and synthetic carryover, rigorous purity analysis against a Certified Reference Standard (CRS) is mandatory. This guide outlines a self-validating, orthogonal analytical strategy to objectively compare a synthesized batch against a CRS, ensuring the material is fit for downstream applications.

Analytical Strategy & Rationale

To guarantee data integrity, purity assessment cannot rely on a single technique. We employ a dual-orthogonal approach:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: Serves as the primary quantitative tool for assaying the main peak against the CRS.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Employed for the qualitative identification of unknown impurities.

This methodology is strictly aligned with the updated 2 for the validation of analytical procedures, which emphasizes a lifecycle approach to specificity, linearity, and range[2]. Furthermore, the workflow incorporates System Suitability Testing (SST) as mandated by, ensuring the analytical system is fit-for-purpose prior to sample injection[3],.

Analytical Workflow

AnalyticalWorkflow Start Sample & CRS Preparation SST System Suitability Testing (SST) Start->SST HPLC HPLC-UV Assay (Quantitation) SST->HPLC RSD ≤ 2.0% LCMS LC-MS Analysis (Impurity ID) SST->LCMS Orthogonal Data Chromatographic Data Integration HPLC->Data LCMS->Data Decision Meets Purity Specifications? Data->Decision Pass Batch Approved Decision->Pass Yes (≥ 98.0%) Fail Batch Rejected Decision->Fail No (< 98.0%)

Fig 1. Orthogonal analytical workflow for evaluating batch purity against CRS.

Experimental Protocols: A Self-Validating System

The following step-by-step methodologies are designed to establish causality between the experimental conditions and the resulting chromatographic performance.

1. Standard and Sample Preparation

  • Diluent Preparation: Mix HPLC-grade acetonitrile and Milli-Q water in a 50:50 (v/v) ratio.

  • CRS Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine CRS into a 10 mL volumetric flask. Dissolve in 5 mL of diluent using sonication for 5 minutes, then make up to the mark.

  • Sample Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the synthesized batch and prepare identically to the CRS.

  • Mechanistic Rationale: Sonication ensures complete dissolution of the hydrophobic diphenylthiazole core. The 50:50 diluent matches the initial mobile phase conditions, preventing solvent-front peak distortion and maintaining injection precision.

2. HPLC-UV Method Parameters

  • Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program: 0–2 min (10% B), 2–15 min (10% → 90% B), 15–20 min (90% B), 20–21 min (90% → 10% B), 21–25 min (10% B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Mechanistic Rationale: The acidic mobile phase (0.1% TFA) protonates the secondary amine of the target compound. This suppresses unwanted secondary interactions with residual silanols on the silica stationary phase, preventing peak tailing and ensuring a sharp, symmetrical peak for accurate integration.

3. System Suitability Testing (SST)

  • Perform 5 replicate injections of the CRS solution.

  • Calculate the Relative Standard Deviation (RSD) of the peak area and retention time.

  • Mechanistic Rationale: As mandated by USP <1225>, SST verifies that the chromatographic system is adequate for the intended analysis before any sample is injected. An RSD ≤ 2.0% confirms injection precision, while a tailing factor ≤ 1.5 confirms column integrity.

Quantitative Data Comparison

The table below summarizes the comparative performance of a synthesized sample batch against the CRS. By normalizing the sample peak area against the certified purity of the CRS, an accurate w/w% assay is determined.

ParameterCRS (Lot #Ref-001)Sample Batch (Lot #Test-002)Acceptance CriteriaStatus
Retention Time (RT) 12.45 min12.46 min± 2.0% of CRSPass
Assay (w/w %) 99.8%98.5%≥ 98.0%Pass
Largest Single Impurity 0.05% (RRT 0.85)0.45% (RRT 1.12)≤ 0.5%Pass
Total Impurities 0.15%1.20%≤ 2.0%Pass
Tailing Factor (T) 1.121.15≤ 1.5Pass
Theoretical Plates (N) 45,20044,800≥ 10,000Pass

Mechanistic Insights: Impurity Profiling

A critical aspect of comparing a sample batch to a CRS is understanding the origin of the impurities. The synthesis of N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine typically proceeds via the reductive amination of 2,4-diphenyl-1,3-thiazole-5-carbaldehyde with methylamine.

  • Impurity at RRT 1.12 (Late Eluting): LC-MS analysis identifies this as unreacted 2,4-diphenyl-1,3-thiazole-5-carbaldehyde. Because it lacks the ionizable basic amine group present in the final product, it remains unprotonated in the acidic mobile phase. Consequently, it is significantly more hydrophobic and elutes later (Higher RT) on the reversed-phase C18 column.

  • Impurity at RRT 0.85 (Early Eluting): Identified as a desmethyl degradation product. The loss of the methyl group slightly increases the molecule's polarity, causing it to elute earlier than the main peak.

By correlating relative retention times (RRT) with structural properties, analysts can confidently validate the synthetic process and ensure the batch meets the stringent purity requirements dictated by the CRS.

References

  • Labware E-Shop. "N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine, 97%".
  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline".
  • BA Sciences. "USP <1225> Method Validation".
  • Investigations of a Dog. "USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision".

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed, step-by-step guide for the safe and compliant disposal of N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine. In the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the safe and compliant disposal of N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is built upon established best practices for the disposal of analogous chemical structures, namely thiazole derivatives and aromatic amines. The core principle of this guide is to treat the compound as hazardous to ensure the highest level of safety and environmental protection.

Hazard Assessment and Characterization

Assumed Hazards:

  • Toxicity: There is a potential for acute toxicity if swallowed, inhaled, or in contact with the skin. Aromatic amines, as a class, are noted for their potential carcinogenicity and toxicity, with some being readily absorbed through the skin.[2][3]

  • Environmental Hazards: The compound should be presumed to be harmful to aquatic life with long-lasting effects.[1][4] Therefore, it must not be allowed to enter drains, sewers, or waterways.[5]

  • Physical/Chemical Hazards: While not classified as flammable, many organic compounds will burn. Thermal decomposition may lead to the release of irritating and toxic gases, such as nitrogen oxides and sulfur oxides.[6]

Table 1: Assumed Hazard Classification and Precautionary Measures

Hazard CategoryAssumed ClassificationPrecautionary Statements
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation)Avoid breathing dust, fumes, or vapors. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, and eye/face protection.[1]
Skin/Eye IrritationCauses skin and serious eye irritation.[4]
Potential Carcinogen/MutagenSuspected of causing genetic defects.[6] Aromatic amines are a known class of carcinogens.[2]
Environmental Hazards Hazardous to the Aquatic EnvironmentAvoid release to the environment.[4][6]
Physical Hazards CombustibleKeep away from heat and open flames. Ensure adequate ventilation.[6]
Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine for disposal.

  • Eye Protection: Chemical splash goggles are required. A face shield should be worn if there is a significant risk of splashing.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[7]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator should be used in accordance with the institution's respiratory protection program.[8]

Step-by-Step Disposal Protocol

This protocol is designed to comply with general laboratory safety standards and regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, wipes), in a dedicated, clearly labeled hazardous waste container.[6] The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, sealable lid.

  • Liquid Waste: Solutions containing N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other incompatible waste streams, such as acids or oxidizers.[2][11]

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glassware) must be disposed of in a designated, puncture-resistant sharps container.[12]

Step 2: Container Labeling

Proper labeling is a critical component of hazardous waste management.[11] The waste container must be clearly labeled with the following information:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine " (no abbreviations or chemical formulas).[11]

  • For liquid waste, list all components and their approximate concentrations.

  • The date when waste was first added to the container.

  • An indication of the associated hazards (e.g., "Toxic," "Environmental Hazard").

Step 3: Storage Pending Disposal

  • Store the sealed and labeled hazardous waste containers in a designated, secure waste accumulation area.[6] This area should be away from sources of ignition and incompatible materials.[1]

  • Ensure containers are kept closed at all times except when adding waste.[11]

  • The storage area should be under the control of laboratory personnel and inspected weekly for any signs of leakage.[11]

Step 4: Final Disposal

  • Do not dispose of this chemical down the drain or in the regular trash.[9][13]

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][9]

  • Provide a complete and accurate description of the waste to the disposal service.[1]

Step 5: Decontamination

  • Decontaminate all surfaces and non-disposable equipment that may have come into contact with the compound. Use a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.[1]

  • Collect all decontamination materials (e.g., wipes, absorbent pads) as solid hazardous waste.[1]

Emergency Procedures: Spill and Exposure
  • Spill: In the event of a spill, evacuate the area and prevent entry. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material and any contaminated soil into a sealed, labeled container for hazardous waste disposal.[14] Decontaminate the spill area thoroughly.[1] Report the incident to your laboratory supervisor and EHS office.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[16]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine.

DisposalWorkflow Start Start: Generation of N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine Waste AssessWaste Assess Waste Type Start->AssessWaste SolidWaste Solid Waste (Contaminated consumables, PPE) AssessWaste->SolidWaste Solid LiquidWaste Liquid Waste (Solutions containing the compound) AssessWaste->LiquidWaste Liquid SharpsWaste Sharps Waste (Contaminated needles, glassware) AssessWaste->SharpsWaste Sharps CollectSolid Collect in dedicated, sealed SOLID hazardous waste container SolidWaste->CollectSolid CollectLiquid Collect in dedicated, sealed LIQUID hazardous waste container LiquidWaste->CollectLiquid CollectSharps Collect in puncture-resistant SHARPS container SharpsWaste->CollectSharps LabelContainer Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date CollectSolid->LabelContainer CollectLiquid->LabelContainer CollectSharps->LabelContainer StoreWaste Store in designated, secure Satellite Accumulation Area LabelContainer->StoreWaste ContactEHS Contact EHS or Licensed Waste Disposal Contractor StoreWaste->ContactEHS Decontaminate Decontaminate work area and equipment StoreWaste->Decontaminate End End: Waste removed for proper disposal ContactEHS->End

Caption: Disposal workflow for N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine.

References

  • Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide. Benchchem.
  • Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals. Benchchem.
  • N-[(2,4-DIPHENYL-1,3-THIAZOL-5-YL)METHYL]-N-METHYLAMINE. NextSDS.
  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. Triumvirate Environmental.
  • Technical Support Center: Diamine Compound Disposal and Waste Treatment. Benchchem.
  • OSHA Laboratory Standard - Prudent Practices in the Laboratory. National Center for Biotechnology Information.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Hazardous Waste and Disposal Considerations. American Chemical Society.
  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association.
  • The Laboratory Standard. Office of Clinical and Research Safety, Vanderbilt University.
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc.
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.
  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency.
  • SAFETY DATA SHEET - N,N-Diethylmethylamine. Tokyo Chemical Industry.
  • SAFETY DATA SHEET - [Product Name Redacted]. MilliporeSigma.
  • Amine Disposal For Businesses. Collect and Recycle.
  • Safety Data Sheet: Methylamine. Carl ROTH.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate.
  • SAFETY DATA SHEET - Methylamine. Airgas.
  • (2,4-DIPHENYL-1,3-THIAZOL-5-YL)METHYLAMINE HYDROCHLORIDE. NextSDS.
  • Methylamine. Publisso.
  • C-[2-(3,5-DIMETHYL-PHENYL)-THIAZOL-4-YL]-METHYLAMINE Safety Data Sheets. Echemi.com.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine
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Reactant of Route 2
N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine
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